(S,R,S)-AHPC-PEG3-NH2 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYHUTRHKHRRPK-QVRKWNSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46ClN5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a pivotal synthetic chemical entity at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality. This heterobifunctional molecule serves as a cornerstone in the construction of Proteolysis-Targeting Chimeras (PROTACs). It strategically combines a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a reactive primary amine. This in-depth technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its application in the synthesis and evaluation of PROTACs. Detailed experimental protocols and quantitative data from relevant studies are presented to equip researchers with the necessary knowledge to effectively utilize this compound in their drug discovery endeavors.
Introduction
Targeted protein degradation has emerged as a paradigm-shifting strategy in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs mediate the selective removal of the entire protein from the cell.[2] This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS).[2]
A PROTAC molecule is a chimeric compound composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] this compound is a pre-synthesized building block that provides the E3 ligase-recruiting element and the linker, streamlining the development of novel PROTACs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis and biological assays.
| Property | Value | Reference |
| Synonyms | VH032-PEG3-NH2 hydrochloride; VHL Ligand-Linker Conjugates 1 hydrochloride; E3 ligase Ligand-Linker Conjugates 5 | [3] |
| CAS Number | 2097971-11-2 | [3] |
| Molecular Formula | C₃₀H₄₆ClN₅O₇S | [3] |
| Molecular Weight | 656.23 g/mol | [3] |
| Appearance | Light yellow to brown solid | [3] |
| Purity | ≥99% | [3] |
| Storage | 2-8°C | [3] |
Mechanism of Action: The PROTAC Approach
The core function of this compound is to serve as a critical component of a PROTAC molecule. The (S,R,S)-AHPC moiety acts as a potent and selective ligand for the VHL E3 ubiquitin ligase. Once incorporated into a PROTAC, it facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Application in PROTAC Synthesis: A Step-by-Step Protocol
The terminal primary amine on the PEG3 linker of this compound provides a reactive handle for conjugation to a ligand for a protein of interest (POI). This is typically achieved through an amide bond formation with a carboxylic acid on the POI ligand.
Experimental Protocol: Amide Coupling for PROTAC Synthesis
This protocol outlines a general procedure for the synthesis of a PROTAC by coupling this compound with a POI ligand containing a carboxylic acid.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Purification: Reverse-phase preparative HPLC
-
Characterization: LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy
Procedure:
-
Activation of the POI Ligand:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF and add DIPEA (1 equivalent) to neutralize the hydrochloride salt.
-
Add the activated POI ligand solution to the (S,R,S)-AHPC-PEG3-NH2 solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Biological Evaluation of PROTACs
Once synthesized, the biological activity of the PROTAC must be rigorously evaluated. This involves a series of in vitro and cellular assays to determine its efficacy and selectivity.
Experimental Protocol: Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).
-
Case Study: KRAS G12C Degraders
A recent study highlights the successful application of the (S,R,S)-AHPC (VH032) ligand in the development of highly potent and selective degraders of KRAS G12C, a critical oncogenic driver.[4] The PROTAC, designated YN14, was synthesized by incorporating the KRAS G12C inhibitor AMG510 and the VHL ligand VH032.[4]
Quantitative Data for KRAS G12C Degrader YN14:
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | MIA PaCa-2 | Nanomolar range | [4] |
| DC₅₀ | MIA PaCa-2 | Nanomolar range | [4] |
| Dₘₐₓ | MIA PaCa-2 | > 95% | [4] |
These results demonstrate the potential of PROTACs constructed with the (S,R,S)-AHPC core to achieve potent and efficient degradation of challenging cancer targets.[4]
Conclusion
This compound is an indispensable tool for researchers engaged in the design and synthesis of novel PROTACs. Its well-defined structure, incorporating a high-affinity VHL ligand and a versatile PEG linker, provides a robust platform for the development of potent and selective protein degraders. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this compound, thereby accelerating the discovery of new therapeutics based on targeted protein degradation.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (S,R,S)-AHPC-PEG3-NH2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
(S,R,S)-AHPC-PEG3-NH2 hydrochloride , a key building block in the field of targeted protein degradation, offers a versatile platform for the development of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its structure, properties, and application in the rational design of novel therapeutics.
Core Structure and Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises three key components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (arylhydroxyproline derivative) moiety serves as a high-affinity ligand for the VHL E3 ubiquitin ligase.[1][2] This specific stereoisomer is crucial for effective VHL recruitment.
-
A Polyethylene Glycol (PEG) Spacer: A three-unit PEG linker enhances the aqueous solubility of the molecule and provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
-
A Terminal Amine Group: This functional group provides a reactive handle for the covalent attachment of a ligand that specifically binds to the target protein of interest, typically through the formation of a stable amide bond.[4] The hydrochloride salt form enhances stability and improves handling.[3]
The strategic combination of these elements makes this compound a valuable tool for the development of potent and selective protein degraders.
Physicochemical Properties
| Property | Value | Reference(s) |
| Synonyms | VH032-PEG3-NH2 hydrochloride, VHL Ligand-Linker Conjugates 1 hydrochloride | [2] |
| CAS Number | 2097971-11-2 | [2] |
| Molecular Formula | C₃₀H₄₆ClN₅O₇S | [3] |
| Molecular Weight | 656.23 g/mol | [3] |
| Appearance | Light yellow to brown solid | [3] |
| Purity | ≥95% to ≥99% (supplier dependent) | [2][3] |
| Storage | 2-8°C (short-term), -20°C (long-term) | [3] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. benchchem.com [benchchem.com]
In-Depth Technical Guide: (S,R,S)-AHPC-PEG3-NH2 (CAS Number 2097971-11-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-NH2, with the CAS number 2097971-11-2, is a pivotal building block in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] As a synthesized E3 ligase ligand-linker conjugate, it provides a crucial component for researchers engaged in targeted protein degradation.[1][3] This molecule incorporates the well-characterized (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[1][2][3] The terminal amine group serves as a versatile reactive handle for conjugation to a target protein ligand, enabling the creation of heterobifunctional PROTACs.
The fundamental application of (S,R,S)-AHPC-PEG3-NH2 lies in its ability to facilitate the assembly of PROTACs. These molecules are designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker offers a balance of flexibility and hydrophilicity, which can be critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase—a key determinant of degradation efficiency.
Core Compound Specifications
A summary of the key physical and chemical properties of (S,R,S)-AHPC-PEG3-NH2 is provided in the table below. This data is essential for its handling, storage, and use in synthetic chemistry protocols.
| Property | Value |
| CAS Number | 2097971-11-2 |
| Synonyms | VH032-PEG3-NH2, VHL Ligand-Linker Conjugates 1, E3 ligase Ligand-Linker Conjugates 5 Free Base |
| Molecular Formula | C30H45N5O7S |
| Molecular Weight | 619.77 g/mol (free base) |
| Appearance | Solid |
| Storage Conditions | Store at -20°C for long-term stability. |
Mechanism of Action in PROTAC Technology
The utility of (S,R,S)-AHPC-PEG3-NH2 is intrinsically linked to the mechanism of action of PROTACs. Once conjugated to a ligand that binds a protein of interest (POI), the resulting PROTAC acts as a molecular bridge. The (S,R,S)-AHPC portion of the molecule binds to the VHL E3 ligase, while the other end of the PROTAC binds to the POI. This proximity induces the formation of a ternary complex, which the E3 ligase recognizes as a substrate for ubiquitination. The transfer of ubiquitin molecules to the POI marks it for degradation by the 26S proteasome.
Experimental Protocols
Objective: To synthesize a PROTAC by conjugating (S,R,S)-AHPC-PEG3-NH2 to a protein of interest (POI) ligand containing a carboxylic acid functional group.
Materials:
-
(S,R,S)-AHPC-PEG3-NH2 (hydrochloride salt)
-
POI-ligand-COOH
-
Coupling reagents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve the POI-ligand-COOH in anhydrous DMF.
-
Activation: Add HATU and HOBt to the solution to activate the carboxylic acid. Stir for 15-30 minutes at room temperature.
-
Amine Addition: In a separate vial, dissolve (S,R,S)-AHPC-PEG3-NH2 and DIPEA in anhydrous DMF.
-
Coupling Reaction: Add the (S,R,S)-AHPC-PEG3-NH2 solution to the activated POI-ligand-COOH solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
Applications in Drug Discovery
The primary application of (S,R,S)-AHPC-PEG3-NH2 is in the construction of PROTAC libraries for targeted protein degradation. The modular nature of PROTACs allows for the combination of different VHL ligands, linkers, and target ligands to optimize degradation potency and selectivity. The use of a PEG3 linker can influence the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability, which are critical for its biological activity.
Researchers can utilize (S,R,S)-AHPC-PEG3-NH2 to:
-
Synthesize novel PROTACs: By coupling it with various target-specific ligands.
-
Investigate structure-activity relationships (SAR): By comparing the degradation efficiency of PROTACs with different linker lengths and compositions.
-
Develop tool compounds: For studying the biological function of specific proteins through their targeted degradation.
-
Explore therapeutic potential: By creating PROTACs that target disease-causing proteins.
Conclusion
(S,R,S)-AHPC-PEG3-NH2 is a valuable chemical tool for the synthesis of VHL-based PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a flexible PEG3 linker with a reactive amine, provides a reliable starting point for the development of novel protein degraders. While detailed biological data for PROTACs specifically synthesized with this linker are not extensively published, the established principles of PROTAC design and the general synthetic protocols outlined in this guide offer a strong foundation for its application in targeted protein degradation research and drug discovery. The continued exploration of different linkerologies, including variations like the one offered by this compound, will be crucial in advancing the field of targeted protein degradation.
References
In-depth Technical Guide: (S,R,S)-AHPC-PEG3-NH2 Free Base
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the physicochemical properties of (S,R,S)-AHPC-PEG3-NH2 in its free base form, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs).
Physicochemical Data
The fundamental properties of (S,R,S)-AHPC-PEG3-NH2 free base are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₃₀H₄₅N₅O₇S |
| Molecular Weight | 619.77 g/mol |
| Synonyms | VH032-PEG3-NH2, VHL Ligand-Linker Conjugates 1, E3 ligase Ligand-Linker Conjugates 5 Free Base |
| CAS Number | 2010159-56-3 |
| Appearance | Solid, Light yellow to yellow |
Table 1: Key physicochemical data for (S,R,S)-AHPC-PEG3-NH2 free base.[1][2]
Chemical Structure and Functionality
(S,R,S)-AHPC-PEG3-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1] It is comprised of three key components:
-
The (S,R,S)-AHPC moiety: This is a von Hippel-Lindau (VHL) E3 ligase ligand, responsible for recruiting the VHL protein.
-
A 3-unit PEG linker: The polyethylene (B3416737) glycol spacer enhances solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
A terminal primary amine (-NH2): This functional group serves as a reactive handle for conjugation to a target protein ligand.
Experimental Workflow: PROTAC Synthesis
The terminal amine group on (S,R,S)-AHPC-PEG3-NH2 is typically used for amide bond formation with a carboxylic acid on a target protein ligand. This is a common strategy in the synthesis of PROTAC molecules.
Methodology: Molecular Weight Determination
The molecular weight of (S,R,S)-AHPC-PEG3-NH2 free base is calculated based on its empirical formula, C₃₀H₄₅N₅O₇S.[1][2] The calculation involves summing the atomic weights of each atom in the molecule.
Calculation: (30 * Atomic Weight of Carbon) + (45 * Atomic Weight of Hydrogen) + (5 * Atomic Weight of Nitrogen) + (7 * Atomic Weight of Oxygen) + (1 * Atomic Weight of Sulfur) = 619.77 g/mol
This value is critical for preparing solutions of known concentrations and for analytical techniques such as mass spectrometry. It is important to distinguish the molecular weight of the free base from its salt forms, such as the hydrochloride salt (C₃₀H₄₆ClN₅O₇S), which has a higher molecular weight of 656.23 g/mol due to the addition of a molecule of HCl.[3][4]
References
The Role of (S,R,S)-AHPC as a von Hippel-Lindau (VHL) E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) protein is a critical component of the cellular machinery responsible for protein degradation. It functions as the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex, which targets proteins for destruction via the ubiquitin-proteasome system. A key function of the VHL complex is the regulation of the hypoxia-inducible factor alpha (HIF-α), a transcription factor that plays a central role in the cellular response to low oxygen levels. By binding to and promoting the degradation of HIF-α in normoxic conditions, VHL acts as a tumor suppressor.
In recent years, the recruitment of the VHL E3 ligase has become a powerful strategy in the field of targeted protein degradation, particularly through the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
(S,R,S)-AHPC, also known as VH032-NH2, is a potent and widely utilized ligand for the VHL E3 ligase.[1][2][3] Derived from the well-characterized VHL inhibitor VH032, (S,R,S)-AHPC serves as a crucial component in the design of VHL-based PROTACs for the degradation of a wide array of therapeutic targets.[4][5] This technical guide provides an in-depth overview of the function of (S,R,S)-AHPC as a VHL E3 ligase ligand, including its binding characteristics, the experimental protocols used for its characterization, and its role in the broader context of targeted protein degradation.
Core Function and Mechanism of Action
(S,R,S)-AHPC functions by binding to the substrate recognition pocket of the VHL protein. This interaction mimics the binding of the endogenous VHL substrate, HIF-1α.[6][7] When incorporated into a PROTAC, the (S,R,S)-AHPC moiety serves to recruit the entire VHL E3 ligase complex—comprising VHL, Elongin B, Elongin C, Cullin 2, and Rbx1—to a specific protein of interest targeted by the other end of the PROTAC molecule.[8] This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[7][8]
The efficacy of a VHL-recruiting PROTAC is directly influenced by the binding affinity of its VHL ligand.[1] A higher affinity generally leads to more efficient recruitment of the VHL E3 ligase complex and, consequently, more potent degradation of the target protein.[1]
Quantitative Data: Binding Affinity of VHL Ligands
| Ligand Name | Alias | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| VH032 | - | 185 nM[5] | - | Not Specified |
| VHL-IN-1 | Compound 30 | 37 nM[9] | - | Not Specified |
| VL285 | - | - | 0.34 µM[9] | Not Specified |
| VHL Ligand 14 | Compound 11 | - | 196 nM[9] | Not Specified |
| VH298 | - | 80-90 nM[9] | - | Not Specified |
Experimental Protocols for Characterizing VHL Ligand Binding
Several biophysical and biochemical assays are employed to characterize the binding of ligands like (S,R,S)-AHPC to the VHL protein. These assays are crucial for determining binding affinity, specificity, and kinetics, thereby guiding the optimization of PROTAC design.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay for measuring protein-ligand binding. It relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a red-shifted fluorophore) when they are in close proximity. In a competitive binding assay format, a fluorescently labeled VHL ligand is displaced by an unlabeled test compound, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100.
-
Prepare a serial dilution of the test compound (e.g., (S,R,S)-AHPC) in the assay buffer.
-
Prepare a solution containing GST-tagged VCB (VHL-Elongin C-Elongin B) protein complex and a Terbium-labeled anti-GST antibody (donor).
-
Prepare a solution of a fluorescently labeled VHL probe (e.g., BODIPY FL VH032) (acceptor).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound to the wells.
-
Add 5 µL of the GST-VCB/Tb-anti-GST antibody mixture to each well.
-
Add 10 µL of the fluorescently labeled VHL probe to each well.
-
Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the concentration of the test compound to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled VHL ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the larger VHL protein complex, its rotation slows, leading to an increase in fluorescence polarization. Competitive inhibitors will displace the fluorescent tracer, causing a decrease in the polarization signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% BSA.
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Prepare a solution of the VHL protein complex (e.g., VCB).
-
Prepare a solution of a fluorescently labeled VHL ligand (tracer), such as FAM-DEALA-Hyp-YIPD.
-
-
Assay Procedure (384-well black, low-volume plate):
-
Add a fixed concentration of the fluorescent tracer to each well.
-
Add the serially diluted test compound to the wells.
-
Add a fixed concentration of the VHL protein complex to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with FP capabilities.
-
Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a ligand to its target. In a typical setup, the VHL protein is immobilized on a sensor chip, and a solution containing the ligand of interest (e.g., (S,R,S)-AHPC) is flowed over the surface.
Detailed Protocol:
-
Immobilization of VHL Protein:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject a solution of the VHL protein complex in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized VHL surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the injection, flow the running buffer over the surface to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Signaling Pathways and Experimental Workflows
The recruitment of the VHL E3 ligase by an (S,R,S)-AHPC-based PROTAC initiates a cascade of events culminating in the degradation of the target protein. Understanding this pathway is crucial for the rational design and evaluation of PROTACs.
Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
The experimental workflow for characterizing a novel (S,R,S)-AHPC-based PROTAC typically involves a series of in vitro and cell-based assays to confirm its mechanism of action and determine its efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Pivotal Role of the PEG3 Linker in PROTAC Solubility and Flexibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is far from a passive spacer; its chemical composition and length critically influence the physicochemical properties and pharmacological activity of the PROTAC. Among the various linker types, the polyethylene (B3416737) glycol (PEG) linker, and specifically the short PEG3 variant, has emerged as a key motif for enhancing aqueous solubility and providing essential conformational flexibility, thereby overcoming common challenges in PROTAC development.
Enhancing Solubility: The Hydrophilic Advantage of the PEG3 Linker
A significant hurdle in PROTAC design is their tendency towards high molecular weight and lipophilicity, often leading to poor aqueous solubility.[1][2] This can hinder their formulation, administration, and ultimately, their bioavailability.[1][3] The incorporation of a PEG3 linker offers a strategic solution to this challenge.
The PEG3 linker, composed of three repeating ethylene (B1197577) glycol units, introduces a desirable level of hydrophilicity to the PROTAC molecule.[2][4] The ether oxygens within the PEG chain can act as hydrogen bond acceptors, forming favorable interactions with water molecules. This hydration shell effectively shields the more hydrophobic regions of the PROTAC, mitigating aggregation and improving its solubility in aqueous environments.[] This enhanced solubility is crucial for both in vitro assays and in vivo applications.
Quantitative Data on PROTAC Solubility
The impact of the linker on solubility is evident when examining specific PROTAC molecules. For instance, MZ1, a potent degrader of BRD4, incorporates a PEG3 linker.[6] Its solubility characteristics have been documented, providing a valuable point of reference. Another prominent example is ARV-110, an orally bioavailable PROTAC targeting the androgen receptor, which also highlights the formulation challenges and successes in this class of drugs.[3][7]
| PROTAC | Target Protein | Linker Type | Solvent | Solubility |
| MZ1 | BRD4 | PEG3 | DMSO | ~30 mg/mL[8] |
| Ethanol | ~30 mg/mL[8] | |||
| 1:7 Ethanol:PBS (pH 7.2) | ~0.12 mg/mL[8] | |||
| ARV-110 | Androgen Receptor | Not explicitly PEG3, but a hydrophilic linker | DMSO | ~50 mg/mL (61.55 mM)[7] |
| Water | Insoluble[7] | |||
| Ethanol | Insoluble[7] |
Imparting Flexibility: Enabling Optimal Ternary Complex Formation
The primary mechanism of action for a PROTAC involves the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The geometry of this complex is critical for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. The flexibility of the linker plays a pivotal role in allowing the PROTAC to adopt a conformation that is conducive to the formation of a productive ternary complex.[9][10]
The PEG3 linker, with its multiple rotatable single bonds, provides a high degree of conformational freedom.[11] This flexibility allows the two ligands of the PROTAC to orient themselves optimally to bind to their respective proteins, overcoming potential steric hindrance and facilitating favorable protein-protein interactions within the ternary complex.[9] While excessive flexibility can sometimes be detrimental, a degree of conformational adaptability is generally advantageous for achieving potent degradation.[12] Computational methods, such as molecular dynamics simulations, are increasingly being used to model the conformational behavior of linkers and predict their impact on ternary complex stability.[11]
Experimental Protocols
Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of a PROTAC in a given buffer.
Materials:
-
PROTAC compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Vials
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add an excess amount of the solid PROTAC compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Prepare a standard curve of the PROTAC compound in DMSO at known concentrations.
-
Analyze the supernatant and the standards by HPLC-UV.
-
Determine the concentration of the PROTAC in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.[13]
Kinetic Solubility Assay
This high-throughput assay measures the solubility of a PROTAC when rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Materials:
-
PROTAC compound (10 mM stock in DMSO)
-
PBS, pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Prepare a serial dilution of the 10 mM PROTAC stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add PBS (pH 7.4) to each well.
-
Transfer a small volume (e.g., 2 µL) of each PROTAC dilution from the DMSO plate to the corresponding wells of the PBS plate.
-
Seal the plate and shake it vigorously for a specified time (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, the plate can be filtered or centrifuged, and the concentration of the soluble PROTAC in the supernatant can be quantified using a UV-Vis plate reader against a standard curve.[1][14][15][16]
Visualizing Key Concepts and Workflows
PROTAC Structure and the Role of the PEG3 Linker
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. precisepeg.com [precisepeg.com]
- 3. Radioactive ADME Demonstrates ARV-110's High Druggability Despite Low Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Collection - Designing Soluble PROTACs: Strategies and Preliminary Guidelines - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 11. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. evotec.com [evotec.com]
- 14. benchchem.com [benchchem.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
The Art of Demolition: A Technical Guide to Targeted Protein Degradation with AHPC-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the rapidly evolving TPD technologies, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules act as molecular bridges, hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). This in-depth technical guide focuses on the mechanism of a prominent class of PROTACs: those based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which effectively recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
This guide will delve into the core mechanism of action, provide a comprehensive summary of quantitative data for AHPC-based PROTACs, detail key experimental protocols for their characterization, and visualize the intricate signaling pathways and experimental workflows involved.
Core Mechanism of Action: The PROTAC Catalytic Cycle
AHPC-based PROTACs operate through a catalytic cycle, inducing the degradation of a target protein without being consumed in the process.[1][2] This event-driven mechanism distinguishes PROTACs from traditional small-molecule inhibitors that rely on occupancy-driven pharmacology.[1] The process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, consisting of a ligand for the POI and an AHPC-based ligand for the VHL E3 ligase connected by a flexible linker, enters the cell.[3] Inside the cell, the PROTAC simultaneously binds to both the POI and the VHL E3 ligase, forming a crucial ternary complex (POI-PROTAC-VHL).[4][5] The stability and geometry of this ternary complex are critical determinants of the PROTAC's efficacy.[4]
-
Ubiquitination of the Target Protein: The formation of the ternary complex brings the POI into close proximity with the E3 ligase complex.[1] This proximity facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1] This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.[6]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary protein degradation machinery.[1][6] The proteasome unfolds and degrades the tagged protein into small peptides.
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can initiate another cycle of degradation with a new target protein molecule.[2] This catalytic nature allows for sustained protein degradation at sub-stoichiometric concentrations of the PROTAC.[1]
Quantitative Data Summary
The efficacy of PROTACs is typically evaluated based on two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes quantitative data for a selection of VHL-recruiting PROTACs, highlighting the impact of different linkers and target proteins.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) cells | <1 | >90 | AHPC-based |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | PEG-based |
| UNC9036 | STING | Caki-1 | 227 | >80 | Not Specified |
| Pal-pom | CDK4/6 | TNBC cells | 20 - 50 | Not Specified | Alkyl chain |
| A PROTAC targeting ERRα | ERRα | TNBC and Her2+ BC cells | 77 | Not Specified | PEG-based |
| A PROTAC targeting p38α | p38α | Mammalian cell lines | Nanomolar range | Not Specified | Not Specified |
Experimental Protocols
The development and characterization of AHPC-based PROTACs involve a series of key experiments to assess their binding, degradation efficacy, and mechanism of action.
Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.[7][8][9]
Methodology:
-
Cell Culture and Treatment:
-
Plate the desired cell line at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (for dose-response) or a fixed concentration over various time points (for time-course). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice and then clarify by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
Ternary Complex Formation Assays
These assays are crucial to confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex.[10]
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
Methodology:
-
Binary Binding Affinity Determination:
-
Titrate the PROTAC into a solution of the E3 ligase to determine the binding affinity (KD1).
-
Titrate the PROTAC into a solution of the target protein to determine the binding affinity (KD2).
-
-
Ternary Binding Affinity Determination:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex to determine the apparent KD for ternary complex formation.
-
-
Cooperativity Calculation:
-
Cooperativity (α) is calculated as the ratio of the binary binding affinities to the ternary binding affinity. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
-
SPR is a label-free technique that measures binding kinetics (association and dissociation rates) in real-time.[11]
Methodology:
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL) onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Flow the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
-
Ternary Interaction Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the target protein with varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase to determine the kinetics of ternary complex formation.
-
This is a live-cell, proximity-based assay that measures the interaction between the target protein and the E3 ligase in real-time.[12]
Methodology:
-
Cell Line Engineering:
-
Genetically modify cells to express the target protein fused to a NanoLuc® luciferase fragment (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
-
-
Assay Procedure:
-
Add a fluorescent ligand for the acceptor tag to the cells.
-
Treat the cells with a dilution series of the PROTAC.
-
Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
-
Ubiquitination Assays
These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[13]
This assay reconstitutes the ubiquitination cascade in a test tube.
Methodology:
-
Reaction Setup:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase (VHL complex), the target protein, ATP, and biotinylated ubiquitin in a reaction buffer.
-
Add the PROTAC of interest.
-
-
Detection:
-
The ubiquitination of the target protein can be detected by various methods, such as Western blotting with an anti-ubiquitin or anti-biotin antibody, or through AlphaLISA® technology where a signal is generated upon proximity of donor and acceptor beads recognizing the tagged protein and biotinylated ubiquitin.
-
This assay detects the ubiquitination of the target protein within the cellular context.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
-
Western Blotting:
-
Analyze the immunoprecipitated protein by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains.
-
Mandatory Visualizations
Conclusion and Future Perspectives
AHPC-based PROTACs represent a powerful and versatile tool in the field of targeted protein degradation. Their ability to recruit the VHL E3 ligase offers a robust mechanism for the selective removal of disease-causing proteins. A thorough understanding of their mechanism of action, coupled with rigorous experimental characterization, is paramount for the successful development of novel PROTAC-based therapeutics.
Future research in this area will likely focus on several key aspects. The design of novel AHPC-based ligands with improved physicochemical properties and cell permeability remains a critical area of investigation.[3] Furthermore, a deeper understanding of the structural biology of ternary complexes will enable the rational design of PROTACs with enhanced potency and selectivity. The continued development of innovative assays for monitoring PROTAC activity in real-time and in more physiologically relevant models will undoubtedly accelerate the translation of these promising molecules from the laboratory to the clinic. As our knowledge of the intricate interplay between PROTACs, target proteins, and E3 ligases expands, so too will the potential of this transformative technology to address a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. lifesensors.com [lifesensors.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. mdpi.com [mdpi.com]
The Crucial Role of Stereochemistry in (S,R,S)-AHPC for Potent VHL Binding: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stereochemical requirements for the binding of (S,R,S)-AHPC, a foundational ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and drug development professionals, this document elucidates the precise three-dimensional arrangement essential for high-affinity interaction, supported by quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
The specific (S,R,S) stereoisomer of AHPC, also known as VH032-NH2, is paramount for effective engagement with the VHL protein.[1][2][3][4] This stereospecificity is dictated by the architecture of the VHL binding pocket, which has evolved to recognize the hydroxylated proline residue of its native substrate, Hypoxia-Inducible Factor 1-alpha (HIF-1α). The (2S,4R)-4-hydroxyproline core of (S,R,S)-AHPC masterfully mimics this natural interaction, forming a network of critical hydrogen bonds that anchor the ligand within the protein.[5] Any deviation from this precise stereochemical configuration, particularly at the hydroxyl-bearing carbon, results in a dramatic loss of binding affinity.[6] This underscores the necessity of stringent stereochemical control in the synthesis and application of VHL-recruiting molecules for targeted protein degradation.
Core Principles of VHL Engagement
The von Hippel-Lindau protein is a key component of the VCB-CUL2 E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, and Cullin-2.[6] This complex is central to the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation.[6] The VHL protein functions as the substrate recognition subunit, identifying specific proteins for ubiquitination and subsequent destruction by the proteasome.
Under normal oxygen conditions (normoxia), the HIF-1α transcription factor is hydroxylated on specific proline residues. This post-translational modification is the signal for VHL to bind, leading to HIF-1α's ubiquitination and degradation, thus preventing the activation of hypoxia-response genes.[7][8] Small-molecule ligands like (S,R,S)-AHPC are designed to mimic this hydroxylated proline motif, allowing them to bind to VHL with high affinity and selectivity. In the context of a PROTAC, this engagement recruits the entire E3 ligase complex to a specific protein of interest, leading to its targeted degradation.[1][2][6]
Quantitative Analysis of VHL Ligand Binding
The affinity of a ligand for VHL is a critical determinant of the efficacy of a corresponding PROTAC.[1] High-affinity binding ensures efficient recruitment of the E3 ligase. The stereochemistry of the ligand is the most critical factor influencing this affinity. The following table summarizes binding data for various VHL ligands, highlighting the importance of the correct stereoisomer.
| Ligand/Compound | Stereochemistry | Binding Affinity (Kd) | Assay Method | Reference |
| VH032 | (S,R,S) configuration | 185 nM | Not Specified | [5] |
| VH101 | (S,R,S) configuration | 44 nM | Not Specified | [5] |
| (3R,4S)-F-Hyp Peptide | (3R,4S) at fluoro-hydroxyproline | 12 ± 2 nM | ITC | [9] |
| (3S,4S)-F-Hyp Peptide | (3S,4S) at fluoro-hydroxyproline | 52 ± 3 nM | ITC | [9] |
| Native HIF-1α Peptide | N/A | 11 ± 1 nM | ITC | [9] |
| cis-VH298 | cis-hydroxyproline | Lacks binding affinity | Not Specified | [6] |
This table illustrates the high degree of stereoselective recognition by VHL. Even subtle changes, such as the epimerization at the 3-position of the fluoro-hydroxyproline ring, result in a measurable decrease in binding affinity. The complete loss of affinity with the cis-hydroxyproline stereoisomer further emphasizes the stringency of the binding requirements.
Signaling and Experimental Frameworks
To fully comprehend the role of (S,R,S)-AHPC in VHL-mediated protein degradation, it is essential to visualize the underlying biological pathways and experimental procedures.
VHL-HIF-1α Signaling Pathway
The following diagram illustrates the VHL-dependent regulation of HIF-1α under both normal and low oxygen conditions.
Caption: VHL-mediated regulation of HIF-1α under normoxic and hypoxic conditions.
General PROTAC Experimental Workflow
The diagram below outlines the typical workflow for evaluating a PROTAC, from initial design to confirmation of target protein degradation.
Caption: A logical workflow for the development and validation of PROTAC molecules.
Detailed Experimental Protocols
Reproducible and accurate measurement of ligand-protein interactions is fundamental to drug discovery. The following sections provide detailed methodologies for key biophysical assays used to characterize the binding of ligands like (S,R,S)-AHPC to VHL.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single label-free experiment.[10]
Materials:
-
Purified VHL protein complex (VBC: VHL, Elongin B, Elongin C) at a concentration of 5-50 µM.
-
(S,R,S)-AHPC or other test ligand at a concentration 10-20 times that of the protein.
-
ITC instrument (e.g., Malvern MicroCal).
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl). Both protein and ligand must be in identical, matched buffer to minimize heats of dilution.
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified VHL protein against the chosen ITC buffer to ensure buffer matching.
-
Dissolve the ligand in the exact same buffer used for the final dialysis step.
-
Degas both protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature (typically 25 °C).
-
Thoroughly clean the sample cell and syringe with buffer as per the manufacturer's instructions.[11]
-
-
Loading:
-
Load the VHL protein solution into the sample cell (typically ~200-300 µL).
-
Load the ligand solution into the titration syringe (typically ~40-100 µL).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) which is typically discarded during analysis to account for syringe equilibration.
-
Proceed with a series of 20-30 injections of the ligand into the protein solution (e.g., 2-3 µL per injection) with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[1]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Materials:
-
Purified VHL protein complex (recombinant, biotinylated for streptavidin chip).
-
(S,R,S)-AHPC or other test compound (analyte).
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 for amine coupling, or a streptavidin-coated chip for biotinylated protein).
-
Immobilization reagents (e.g., EDC, NHS for amine coupling).
-
Running buffer (e.g., HBS-EP+).
Protocol:
-
Ligand Immobilization:
-
Immobilize the VHL protein onto the sensor chip surface. For amine coupling, activate the surface with EDC/NHS, inject the protein, and then deactivate with ethanolamine. For biotinylated protein, flow over a streptavidin chip.
-
A control flow cell should be prepared (e.g., activated and deactivated without protein) for reference subtraction.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the test compound (analyte) in running buffer.
-
Inject the analyte solutions over both the VHL-immobilized and control flow cells at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams for association.
-
After the injection, flow running buffer over the chip to monitor the dissociation phase.
-
-
Regeneration:
-
After each analyte injection cycle, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the response from the control flow cell from the active flow cell to obtain reference-corrected sensorgrams.
-
Perform a buffer blank subtraction to account for any baseline drift.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate KD (kd/ka).[12]
-
Fluorescence Polarization (FP) Competitive Binding Assay
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competitive assay format, a test compound's ability to displace a fluorescently labeled VHL ligand (tracer) is measured, allowing for the determination of its inhibitory constant (IC50).
Materials:
-
Purified VHL protein complex.
-
Fluorescently labeled VHL ligand (tracer), e.g., FAM-labeled HIF-1α peptide or a fluorescent derivative of a small molecule ligand.
-
Unlabeled test compound (e.g., (S,R,S)-AHPC).
-
Assay buffer.
-
Low-volume 384-well plates (black).
-
Plate reader capable of measuring fluorescence polarization.
Protocol:
-
Tracer and Protein Concentration Optimization:
-
First, determine the optimal concentration of the tracer. It should be low enough (ideally at or below the Kd for its interaction with VHL) to be sensitive to competition, yet provide a sufficient fluorescence signal.
-
Next, titrate the VHL protein against the fixed tracer concentration to find a protein concentration that results in a significant polarization shift (e.g., ~75% of the maximal binding signal), providing a robust assay window.[13]
-
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in assay buffer at a concentration higher than the final desired concentration (e.g., 10x).
-
-
Assay Setup (in a 384-well plate):
-
Add the test compound dilutions to the appropriate wells.
-
Add control wells: "Maximum Polarization" (VHL + tracer, no competitor) and "Minimum Polarization" (tracer only, no VHL).
-
Add the VHL protein to all wells except the "Minimum Polarization" control.
-
Add the fluorescent tracer to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the maximum and minimum polarization controls.
-
Plot the percent inhibition against the logarithm of the competitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]
- 8. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Identity of (S,R,S)-AHPC-PEG3-NH2: A Technical Guide to a Key PROTAC Building Block
FOR IMMEDIATE RELEASE
A Comprehensive Technical Overview of (S,R,S)-AHPC-PEG3-NH2, a Cornerstone in Targeted Protein Degradation
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical entity (S,R,S)-AHPC-PEG3-NH2. This molecule is a pivotal building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This document elucidates its alternative names, provides a summary of key quantitative data, details experimental protocols for its application, and visualizes the underlying biological pathways and experimental workflows.
Nomenclature and Identification
The chemical compound (S,R,S)-AHPC-PEG3-NH2 is most commonly known in the scientific literature and commercial sources as VH032-PEG3-NH2 .[1][2][3][4] This nomenclature arises from its composition: a ligand derived from VH032, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a primary amine (-NH2).
Other synonyms and identifiers include:
-
(2S,4R)-1-((S)-14-Amino-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (IUPAC name)[3]
The terminal amine group serves as a reactive handle for conjugation to a ligand that binds to a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.
Table 1: Chemical Identifiers for (S,R,S)-AHPC-PEG3-NH2 and its Salts
| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Free Base | 2010159-56-3 | C30H45N5O7S | 619.77 |
| Hydrochloride | 2097971-11-2 | C30H46ClN5O7S | 656.23[4] |
| Dihydrochloride | 2376990-24-6 | C30H47Cl2N5O7S | 692.69 |
Role in PROTAC Technology
(S,R,S)-AHPC-PEG3-NH2 is a crucial component in the construction of PROTACs that hijack the VHL E3 ligase. The resulting PROTAC acts as a molecular bridge, bringing a target protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is a summary of reported data for PROTACs synthesized using VH032-based linkers to degrade the BET bromodomain protein BRD4, a common target in cancer research. The most well-characterized of these is MZ1, which links a JQ1 ligand to a VH032 derivative.
Table 2: Degradation Efficiency of VH032-based PROTACs Targeting BRD4
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | ~24 | >90 | [5] |
| MZ1 | BRD4 | 22RV1 | ~10-100 | >90 | [6] |
| AT1 | BRD4 | - | - | ~60 | [7] |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [8] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [8] |
Note: DC50 and Dmax values can vary depending on the cell line, treatment duration, and experimental conditions.
Experimental Protocols
Synthesis of a VH032-PEG3-NH2-based PROTAC (Example: JQ1-based degrader)
This protocol outlines the general steps for conjugating (S,R,S)-AHPC-PEG3-NH2 to a carboxylic acid-functionalized target protein ligand, such as JQ1-acid.
Materials:
-
(S,R,S)-AHPC-PEG3-NH2 hydrochloride
-
JQ1-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve JQ1-carboxylic acid in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound in anhydrous DMF and add DIPEA (1.5 equivalents) to neutralize the salt.
-
Add the (S,R,S)-AHPC-PEG3-NH2 solution to the activated JQ1-acid solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Lyophilize the pure fractions to yield the final product as a solid.
Western Blot Protocol for Measuring Protein Degradation
This protocol details the steps to quantify the degradation of a target protein (e.g., BRD4) in cultured cells after treatment with a PROTAC.[9][10][11]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, 22RV1)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor co-treatment group.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[9]
In Vitro VHL-Ligand Binding Assay
This protocol describes a fluorescence polarization (FP) assay to measure the binding affinity of VH032-based ligands to the VHL complex.[12][13]
Materials:
-
Purified VHL/Elongin B/Elongin C (VCB) complex
-
Fluorescently labeled VHL ligand (e.g., BDY FL VH032)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (e.g., (S,R,S)-AHPC-PEG3-NH2)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the fluorescently labeled VHL ligand at a fixed concentration.
-
Add the diluted test compounds to the wells.
-
Initiate the binding reaction by adding the VCB complex.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
VHL-Mediated Ubiquitination Pathway
The VHL E3 ligase complex is a key regulator of the hypoxia-inducible factor (HIF-1α) under normoxic conditions. PROTACs containing a VH032 ligand hijack this natural cellular process to degrade other target proteins.
Conclusion
(S,R,S)-AHPC-PEG3-NH2, or VH032-PEG3-NH2, is a versatile and indispensable tool in the field of targeted protein degradation. Its well-defined structure and reactive amine handle allow for the straightforward synthesis of potent and selective PROTACs. Understanding the nuances of its application, as detailed in this guide, is crucial for the successful development of novel therapeutics aimed at degrading disease-causing proteins. The provided protocols and data serve as a valuable resource for researchers embarking on or advancing their work in this exciting area of drug discovery.
References
- 1. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to PROTAC Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery.[1] Unlike traditional small-molecule inhibitors that rely on occupying the active site of a target protein to modulate its function, PROTACs offer a distinct, event-driven mechanism of action. These heterobifunctional molecules are designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2]
A PROTAC molecule consists of three key components: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] By simultaneously binding to both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[4] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[2] The PROTAC is then released to repeat the cycle, allowing for the catalytic degradation of multiple protein copies.[4] This approach enables the targeting of proteins previously considered "undruggable" and offers the potential for more sustained and profound pharmacological effects compared to traditional inhibitors.[1]
Core Building Blocks of PROTACs
The modular nature of PROTACs allows for systematic optimization of their activity, selectivity, and pharmacokinetic properties. The three core building blocks are the E3 ligase ligand, the linker, and the ligand for the protein of interest.
E3 Ubiquitin Ligase Ligands
The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success.[5] While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of high-affinity, well-characterized small molecule ligands.[5] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6]
Cereblon (CRBN) Ligands: Ligands for CRBN are often derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. These molecules bind to CRBN and induce the degradation of neo-substrates.
Von Hippel-Lindau (VHL) Ligands: VHL ligands are typically derived from the peptidomimetic VHL inhibitor, (S,R,S)-AHPC. These ligands have been extensively optimized to improve their binding affinity and drug-like properties.
Other E3 ligases, such as MDM2 and IAPs, have also been successfully recruited for targeted protein degradation, expanding the toolbox for PROTAC design.
| E3 Ligase Ligand | Target E3 Ligase | Binding Affinity (Kd or IC50) | Reference |
| Pomalidomide | CRBN | ~1.8 µM (IC50) | [7] |
| Lenalidomide | CRBN | ~1.0 µM (IC50) | [7] |
| Thalidomide | CRBN | ~2.5 µM (IC50) | [7] |
| VH032 | VHL | ~190 nM (Kd) | [7] |
| VHL-1 | VHL | ~200 nM (Kd) | [7] |
This table provides a summary of binding affinities for commonly used E3 ligase ligands. The specific values can vary depending on the assay conditions and the specific protein construct used.
Linker Chemistry
The linker is not merely a passive connector but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC.[3] The length, composition, and attachment points of the linker are critical for the formation of a stable and productive ternary complex.[2]
Common linker motifs include:
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible, and their length can be easily varied.[8]
-
Alkyl Chains: These provide a more rigid and hydrophobic connection.[8]
-
Alkyl/Ether Chains: These offer a balance of flexibility and hydrophobicity.[8]
The optimal linker length is target-dependent and must be empirically determined. A linker that is too short may prevent the formation of the ternary complex, while a linker that is too long may lead to unproductive binding modes.
Estrogen Receptor α (ERα)-Targeting PROTACs [9]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
TANK-binding kinase 1 (TBK1)-Targeting PROTACs [9]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
These tables illustrate the critical impact of linker length on the degradation potency (DC50) and maximal degradation level (Dmax) of PROTACs.
Protein of Interest (POI) Ligands
The POI ligand provides the specificity for the PROTAC, directing it to the desired target protein. A wide range of ligands can be incorporated into PROTACs, including:
-
Known inhibitors: Small molecules that have been developed as inhibitors of the target protein can be repurposed as POI ligands.
-
Fragment-based hits: Small, low-affinity fragments identified through screening can be optimized and incorporated into PROTACs.
-
Covalent ligands: These ligands form a covalent bond with the target protein, which can lead to more durable and potent degradation.
The choice of the POI ligand and its attachment point to the linker are crucial for maintaining high-affinity binding to the target and for the overall efficacy of the PROTAC.
Experimental Protocols
Synthesis of a PROTAC: Example of MZ1
MZ1 is a well-characterized PROTAC that targets the BET family of proteins, particularly BRD4, for degradation by recruiting the VHL E3 ligase.[4] While a detailed step-by-step synthesis with specific reaction parameters and characterization data is extensive, the general strategy for the solid-phase synthesis of MZ1 has been described.[10] This typically involves the sequential coupling of the VHL ligand, the PEG linker, and the BRD4 ligand (JQ1) on a solid support, followed by cleavage and purification.
A representative solution-phase synthesis approach would involve:
-
Synthesis of the Linker-E3 Ligase Ligand Intermediate: The VHL ligand (e.g., a derivative of (S,R,S)-AHPC) is reacted with a bifunctional PEG linker that has a reactive group on one end and a protected functional group on the other.
-
Deprotection: The protecting group on the linker is removed to expose a reactive functional group.
-
Coupling of the POI Ligand: A derivative of the POI ligand (e.g., JQ1 with a carboxylic acid handle) is activated and then coupled to the deprotected linker-E3 ligase ligand intermediate.
-
Purification: The final PROTAC is purified using techniques such as HPLC.
Characterization of the final product would involve techniques like 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Binding Assay: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is a powerful technique for studying the kinetics and affinity of biomolecular interactions in real-time.[11] It can be used to characterize both the binary interactions (PROTAC-POI and PROTAC-E3 ligase) and the formation of the ternary complex.[11][12]
Detailed Methodology:
-
Immobilization:
-
One of the proteins (e.g., biotinylated E3 ligase) is immobilized on a streptavidin-coated sensor chip.[12] This creates a stable surface for interaction analysis.
-
-
Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the immobilized E3 ligase, a series of concentrations of the PROTAC are flowed over the sensor surface. The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD).[11]
-
Similarly, to measure the affinity for the POI, the POI can be immobilized, and the PROTAC is used as the analyte.
-
-
Ternary Complex Formation Analysis:
-
With the E3 ligase immobilized on the sensor chip, a mixture of the PROTAC and the POI at varying concentrations is injected over the surface.[11]
-
The formation of the ternary complex results in a further increase in the SPR signal, allowing for the measurement of the kinetics and affinity of this interaction.[11]
-
-
Data Analysis:
-
The sensorgram data is fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]
-
A cooperativity factor (α) can be calculated to quantify the stability of the ternary complex.[13]
-
Degradation Assay: Western Blot Analysis
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate, making it a standard method for assessing PROTAC-mediated protein degradation.[14][15]
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate the proteins by size.[15]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[15]
-
Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the loading control band.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. From this data, the DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation) can be determined.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
Caption: Workflow for SPR-based characterization of PROTAC interactions.
References
- 1. Relationship Between E3_Ligase and Gene [eliahdb.org]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aragen.com [aragen.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-AHPC-PEG3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of (S,R,S)-AHPC-PEG3-NH2
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a key building block in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] It comprises the (S,R,S)-AHPC moiety, a high-affinity ligand for VHL, connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[3] The PEG linker enhances the solubility and provides the necessary flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[2] The terminal amine group serves as a versatile reactive handle for conjugation to a ligand for the protein of interest, typically through the formation of a stable amide bond.
PROTAC Mechanism of Action: A Signaling Pathway
The following diagram illustrates the catalytic cycle of a PROTAC synthesized from (S,R,S)-AHPC-PEG3-NH2.
References
- 1. Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
protocol for coupling amine linker with carboxylic acid on target ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of molecules is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, probes, and other advanced biomolecular tools. A frequent and critical reaction in this field is the formation of a stable amide bond between a carboxylic acid on a target ligand and a primary amine on a linker molecule. This process is fundamental for the construction of antibody-drug conjugates (ADCs), PROTACs, and various other bioconjugates.
This document provides a detailed protocol for the widely used and robust method of coupling primary amines to carboxylic acids using carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). The inclusion of NHS or sulfo-NHS enhances coupling efficiency and stability by converting the transient O-acylisourea intermediate into a more stable amine-reactive NHS ester.[1][2] This two-step, one-pot reaction minimizes side reactions and is highly effective for a broad range of molecules.[3]
Principle of the Reaction
The coupling reaction proceeds in two main stages. First, the carboxylic acid group on the target ligand is activated by EDC. This forms a highly reactive O-acylisourea intermediate.[2][4] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[2] To improve the efficiency and stability of the reaction, NHS or sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable NHS ester.[1] This semi-stable intermediate is then aminolyzed by the nucleophilic primary amine of the linker, resulting in the formation of a stable amide bond and the release of the NHS or sulfo-NHS leaving group.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific applications.[1]
Materials
-
Target ligand containing a carboxylic acid
-
Amine-linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation/Coupling Buffer: MES Buffer (100 mM, pH 4.5-6.0) is commonly used as it lacks amines and carboxylates that could interfere with the reaction. Phosphate buffered saline (PBS) at pH 7.2 can also be used.[5]
-
Quenching Solution (optional): Hydroxylamine, glycine, or ethanolamine (B43304) (10-50 mM final concentration).[5]
-
Reaction Solvent: Anhydrous and amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for non-aqueous applications.[6]
-
Purification supplies: Dialysis cassettes, size-exclusion chromatography (SEC) columns, or other appropriate chromatography media.
Equipment
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Standard laboratory glassware
-
Analytical equipment for characterization (e.g., LC-MS, HPLC, NMR)
Protocol for Aqueous Coupling
This protocol is suitable for biomolecules such as proteins and peptides.
-
Preparation of Reactants :
-
Dissolve the target ligand containing the carboxylic acid in the chosen activation/coupling buffer to a desired concentration (e.g., 1-10 mg/mL).[5]
-
Dissolve the amine-linker in the same buffer.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in the activation/coupling buffer immediately before use, as EDC is moisture-sensitive and can hydrolyze.[1]
-
-
Activation of Carboxylic Acid :
-
Optional Quenching of Excess EDC :
-
To prevent unwanted cross-linking if the amine-linker also contains carboxyl groups, the reaction can be quenched with an agent like 2-mercaptoethanol (B42355) (final concentration of 20 mM) to inactivate the excess EDC.[7]
-
-
Coupling with Amine-Linker :
-
Add the amine-linker solution to the activated target ligand solution. The pH of the reaction mixture can be adjusted to 7.0-8.0 for efficient amine coupling.[5] Buffers containing primary amines, such as Tris or glycine, should be avoided at this stage.[5]
-
Allow the reaction to proceed for 2 to 2.5 hours at room temperature, or overnight at 4°C, with gentle mixing.[1][5]
-
-
Quenching the Reaction (Optional) :
-
To stop the reaction and quench any unreacted NHS esters, add a quenching solution such as hydroxylamine, glycine, or ethanolamine to a final concentration of 10-20 mM.[5]
-
-
Purification :
-
Remove unreacted small molecules and byproducts (e.g., EDC, NHS, quenching agent) using dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or other suitable purification methods.[5]
-
Protocol for Non-Aqueous Coupling
This protocol is suitable for small molecules soluble in organic solvents.
-
Preparation of Reactants :
-
Dissolve the carboxylic acid-containing target ligand and the amine-linker in an anhydrous, amine-free solvent such as DMF or DMSO.
-
Prepare a solution of a carbodiimide coupling reagent such as EDC or Dicyclohexylcarbodiimide (DCC), and an additive like NHS or 1-Hydroxybenzotriazole (HOBt) in the same solvent.
-
-
Reaction :
-
Combine the solutions of the carboxylic acid, amine, coupling reagent, and additive. A common molar ratio is Acid:Amine:Coupling Reagent:Additive of 1:1.2:1.2:1.2.
-
The reaction is typically stirred at room temperature for 2-24 hours.[6] Reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification :
-
If DCC is used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.
-
The reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions (e.g., dilute acid, dilute base, brine) to remove unreacted starting materials and water-soluble byproducts.
-
The final product is typically purified by column chromatography.[8][9]
-
Data Presentation
Table 1: Summary of Typical Reaction Parameters for EDC/NHS Coupling
| Parameter | Recommended Range | Notes |
| Molar Ratios | ||
| Ligand:EDC:NHS | 1:2:5 to 1:10:25[5][7] | Optimization is crucial for each specific system. |
| Carboxylic Acid:Amine | 1:1 to 1.2:1[10] | A slight excess of the amine can drive the reaction to completion. |
| Reaction Conditions | ||
| Activation pH | 4.5 - 7.2 | MES buffer at pH 6 is often preferred for the activation step. |
| Coupling pH | 7.0 - 8.0[5] | Favorable for the nucleophilic attack of the primary amine. |
| Temperature | Room Temperature or 4°C[1][5] | Lower temperatures can be used to minimize hydrolysis of the active ester. |
| Reaction Time | Activation: 15-30 min[1]Coupling: 2-24 hours[1][5][6] | Dependent on the reactivity of the specific substrates. |
| Concentrations | ||
| EDC | 2 mM - 200 mM[7] | Should be freshly prepared. |
| NHS/sulfo-NHS | 5 mM - 200 mM[7] | Should be freshly prepared. |
| Quenching Agent | 10 - 20 mM[5] | Optional step. |
Visualizations
Figure 1: General experimental workflow for the EDC/NHS mediated coupling of an amine-linker to a carboxylic acid-containing target ligand.
Figure 2: Simplified signaling pathway of the two-step EDC/NHS coupling reaction mechanism for amide bond formation.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. covachem.com [covachem.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google Patents [patents.google.com]
Application of (S,R,S)-AHPC-PEG3-NH2 in the Development of Potent Protein Degraders
(S,R,S)-AHPC-PEG3-NH2 is a versatile, pre-functionalized chemical tool vital for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of molecules engineered to induce the degradation of specific target proteins. This application note provides a comprehensive overview of its utility, featuring detailed protocols for the synthesis and evaluation of a representative PROTAC, AT1, which targets the BET (Bromodomain and Extra-Terminal) family of proteins.
Introduction to (S,R,S)-AHPC-PEG3-NH2
(S,R,S)-AHPC-PEG3-NH2 is a key building block in the construction of PROTACs. It comprises three essential components:
-
An (S,R,S)-AHPC moiety: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC design.
-
A 3-unit polyethylene (B3416737) glycol (PEG3) linker: This flexible linker bridges the VHL ligand and the target protein ligand, enabling the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The PEG linker also enhances the solubility and cell permeability of the final PROTAC molecule.
-
A terminal amine (-NH2) group: This reactive functional group provides a convenient attachment point for a ligand that binds to the protein of interest (POI), typically through an amide bond formation with a carboxylic acid on the POI ligand.
The pre-synthesized nature of (S,R,S)-AHPC-PEG3-NH2 streamlines the synthesis of PROTAC libraries, allowing researchers to focus on the development and attachment of various target protein ligands.
Mechanism of Action of PROTACs Utilizing (S,R,S)-AHPC-PEG3-NH2
PROTACs synthesized using (S,R,S)-AHPC-PEG3-NH2 function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Application Example: Synthesis and Evaluation of AT1, a BET Degrader
A notable application of a linker structurally analogous to that in (S,R,S)-AHPC-PEG3-NH2 is in the development of the BET degrader, AT1.[1] AT1 is a PROTAC that links the VHL ligand with the well-characterized BET inhibitor, JQ1.
Synthesis of AT1
The synthesis of AT1 involves the coupling of the terminal amine of (S,R,S)-AHPC-PEG3-NH2 with a carboxylic acid derivative of the target ligand, JQ1.
Quantitative Data for AT1
The efficacy of AT1 as a BET degrader has been characterized by its binding affinity and its ability to induce the degradation of BET proteins in cellular assays.[1]
| Parameter | BRD2 | BRD3 | BRD4 | Reference |
| Binding Affinity (Kd, nM) | 1300 | 200 | 98 | [1] |
| Degradation (DC50, nM) in MV4;11 cells | 25 | 18 | 13 | [1] |
| Maximum Degradation (Dmax) in MV4;11 cells | >95% | >95% | >95% | [1] |
| Cell Viability (IC50, nM) in MV4;11 cells | - | - | 37 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a PROTAC synthesized using (S,R,S)-AHPC-PEG3-NH2, based on the characterization of AT1.[1]
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in response to PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., MV4;11 for BET proteins)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) values.
Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation and a proteasome inhibitor (e.g., MG132) for a few hours.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.
Cell Viability Assay
This assay measures the effect of protein degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Calculate the IC50 value (concentration at which 50% of cell growth is inhibited).
Conclusion
(S,R,S)-AHPC-PEG3-NH2 is a valuable and efficient building block for the development of VHL-based PROTACs. Its application in the synthesis of degraders like AT1 demonstrates its utility in creating potent and selective protein degraders. The protocols provided herein offer a robust framework for the evaluation of novel PROTACs synthesized using this versatile linker-ligand conjugate, enabling researchers to accelerate the discovery of new therapeutics for a wide range of diseases.
References
Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-PEG3-NH2 to a Target Protein Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A key step in the synthesis of a PROTAC is the covalent linkage of an E3 ligase ligand to a target protein binder via a flexible linker. This document provides detailed application notes and protocols for the conjugation of (S,R,S)-AHPC-PEG3-NH2 , a von Hippel-Lindau (VHL) E3 ligase ligand equipped with a PEGylated linker and a terminal primary amine, to a target protein binder.[1][2]
The primary amine of (S,R,S)-AHPC-PEG3-NH2 serves as a versatile reactive handle for conjugation. The most common and robust method for coupling this amine to a target protein binder is through the formation of a stable amide bond. This is typically achieved by reacting the amine with a carboxyl group on the target protein binder, which has been pre-activated with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5] This two-step process enhances coupling efficiency and minimizes side reactions.[3][5]
These protocols are designed to be a starting point for researchers and may require optimization based on the specific properties of the target protein binder.
Chemical Reaction and Experimental Workflow
The conjugation process involves the activation of a carboxylic acid on the target protein binder with EDC and NHS to form a more stable amine-reactive NHS ester. This activated binder is then reacted with the primary amine of (S,R,S)-AHPC-PEG3-NH2 to form the final conjugate.
Caption: Chemical reaction pathway for the EDC/NHS-mediated conjugation.
The overall experimental workflow consists of several key stages, from preparation of reagents to the final characterization of the purified PROTAC molecule.
Caption: Overview of the experimental workflow for PROTAC synthesis.
Quantitative Data Summary
Successful conjugation is dependent on several quantitative parameters. The following table provides recommended starting conditions that may require further optimization.
| Parameter | Recommended Value | Notes |
| Molar Ratios | ||
| (Target Binder : EDC : NHS) | 1 : 1.5 : 1.5 | A slight excess of EDC and NHS is recommended to drive the activation reaction. |
| (Activated Binder : AHPC-PEG3-NH2) | 1 : 1.2 | A small excess of the amine-containing molecule can improve conjugation efficiency. |
| Reaction Conditions | ||
| Activation pH | 6.0 | Use a non-amine, non-carboxylate buffer like MES.[5] |
| Conjugation pH | 7.2 - 8.5 | Reaction with primary amines is most efficient at a neutral to slightly basic pH.[6][7] |
| Temperature | Room Temperature | |
| Activation Time | 15 - 30 minutes | |
| Conjugation Time | 2 - 4 hours (or overnight at 4°C) | |
| Reagent Concentrations | ||
| Target Protein Binder | 1 - 10 mg/mL | Concentration will depend on the solubility of the binder. |
| EDC/NHS | 2 - 10 mM | Freshly prepared solutions are crucial as EDC is susceptible to hydrolysis.[4] |
Experimental Protocols
Materials and Reagents
-
(S,R,S)-AHPC-PEG3-NH2
-
Target protein binder with a carboxylic acid functional group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Conjugation Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification columns (e.g., desalting or size-exclusion chromatography columns)
-
Analytical instruments (e.g., HPLC/UPLC, Mass Spectrometer)
Protocol 1: Two-Step EDC/NHS Conjugation
This is the most common method for conjugating an amine-containing molecule to a carboxylated target protein binder.[3][4]
Step 1: Activation of the Target Protein Binder
-
Dissolve the target protein binder in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO at a concentration of 100 mM.
-
Add the EDC/NHS solution to the target protein binder solution to achieve the desired molar excess (e.g., 1.5-fold molar excess of both EDC and NHS over the binder).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Step 2: Conjugation with (S,R,S)-AHPC-PEG3-NH2
-
Dissolve (S,R,S)-AHPC-PEG3-NH2 in Conjugation Buffer.
-
Add the (S,R,S)-AHPC-PEG3-NH2 solution to the activated target protein binder from Step 1. A slight molar excess (e.g., 1.2-fold) of the amine-containing molecule is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching the Reaction
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
Protocol 2: Purification of the Conjugate
The crude reaction mixture will contain the desired conjugate, unreacted starting materials, and reaction byproducts. Purification is essential to isolate the final PROTAC molecule.[8][9]
Method A: Size-Exclusion Chromatography (SEC) / Desalting
-
Equilibrate a desalting column (e.g., PD-10) or an SEC column with Conjugation Buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the conjugate with Conjugation Buffer according to the manufacturer's instructions.
-
Collect fractions and analyze them by UV-Vis spectroscopy, HPLC, or other appropriate methods to identify the fractions containing the purified conjugate.
Method B: Dialysis
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against the Conjugation Buffer at 4°C with several buffer changes over 24-48 hours.[8]
Protocol 3: Characterization of the Final Conjugate
Confirmation of successful conjugation and assessment of purity are critical final steps.[10][11][12]
1. Mass Spectrometry (MS)
-
Use LC-MS to determine the molecular weight of the purified product. A successful conjugation will result in a mass shift corresponding to the addition of the (S,R,S)-AHPC-PEG3 moiety.
2. High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)
-
Analyze the purified conjugate by reverse-phase HPLC or UPLC to assess its purity. The conjugate should have a different retention time compared to the starting materials.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC (hydrolyzed) | Always use freshly prepared EDC solutions. |
| Competing amines in the buffer | Ensure buffers (e.g., MES, PBS) are free of primary amines like Tris or glycine.[13][14] | |
| Incorrect pH | Optimize the pH for both the activation and conjugation steps. | |
| Precipitation of Reagents | Poor solubility of the target binder | Adjust the buffer composition or add a co-solvent. |
| Multiple Conjugation Products | Presence of multiple reactive sites | This is less of a concern for a single amine on the linker but can occur if the target binder has multiple carboxyl groups. Purification is key to isolating the desired product. |
By following these detailed protocols and application notes, researchers can effectively conjugate (S,R,S)-AHPC-PEG3-NH2 to a target protein binder, a crucial step in the development of novel PROTAC-based therapeutics.
References
- 1. (S,R,S)-AHPC-PEG3-NH2 = 95 2097971-11-2 [sigmaaldrich.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 12. researchgate.net [researchgate.net]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Analytical Characterization of AHPC-PROTAC Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction to AHPC-PROTAC Conjugates
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
(S,R,S)-AHPC is a widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] PROTACs incorporating the AHPC moiety are therefore designed to recruit the VHL E3 ligase to the target protein. The linker, often a polyethylene (B3416737) glycol (PEG) chain, plays a crucial role in optimizing the formation and stability of the ternary complex (POI-PROTAC-VHL), which is a key determinant of degradation efficiency.[4] The analytical characterization of AHPC-PROTAC conjugates is a multi-faceted process that involves a suite of biophysical, biochemical, and cellular assays to determine their binding affinity, ternary complex formation, and ultimately, their efficacy in inducing target protein degradation.
Experimental Workflow for AHPC-PROTAC Characterization
The characterization of a novel AHPC-PROTAC conjugate typically follows a systematic workflow, progressing from initial biochemical and biophysical validation to cellular and functional assays. This workflow ensures a comprehensive understanding of the PROTAC's mechanism of action and its potential as a therapeutic agent.
Quantitative Data Summary for VHL-Recruiting PROTACs
The efficacy of PROTACs is commonly quantified by their half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of the target protein and cell line on degradation potency.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | ~10 | >90 | [5] |
| ARV-771 | BRD4 | LNCaP | <1 | >90 | [6] |
| Compound 7 | HDAC1/3 | HCT116 | 910/640 | >50 | [7] |
| Compound 9 | HDAC1/3 | HCT116 | 550/530 | >50 | [7] |
| Compound 22 | HDAC3 | HCT116 | 440 | 77 | [7] |
| GMB-475 | BCR-ABL1 | Ba/F3 | 1110 | N/A | [3] |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | Various | 1-10 | >80 | [8] |
Note: The presented data is a compilation from various sources and serves as a reference. Experimental conditions can significantly influence the observed values.
Application Notes and Protocols
Biophysical Characterization of Binary and Ternary Complexes
A critical step in characterizing an AHPC-PROTAC is to quantify its binding to both the target protein and the VHL E3 ligase, as well as the formation of the ternary complex. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for this purpose.[9]
Application Note: SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[5] For AHPC-PROTACs, SPR can be used to measure the binary binding affinities of the PROTAC to the VHL E3 ligase and the target protein separately.[10] Furthermore, it can be adapted to study the kinetics of ternary complex formation by immobilizing the E3 ligase and flowing the PROTAC pre-incubated with the target protein over the sensor surface.[11] This allows for the determination of the ternary complex dissociation half-life, which has been shown to correlate with the rate of intracellular target degradation.[5]
Experimental Protocol:
Objective: To determine the binary and ternary binding kinetics and affinities of an AHPC-PROTAC.
Materials:
-
Purified recombinant VHL-ElonginB-ElonginC (VCB) complex (biotinylated for streptavidin chip immobilization)[11]
-
Purified recombinant target protein
-
AHPC-PROTAC conjugate
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
Part 1: Binary Interaction (PROTAC to VHL)
-
Immobilization: Immobilize the biotinylated VCB complex onto the streptavidin sensor chip to the desired response level.[11]
-
Analyte Preparation: Prepare a series of concentrations of the AHPC-PROTAC in running buffer.
-
Binding Measurement: Inject the PROTAC solutions over the sensor surface, followed by a dissociation phase with running buffer.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]
Part 2: Ternary Complex Formation
-
Analyte Preparation: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the AHPC-PROTAC.[5]
-
Binding Measurement: Inject the pre-incubated solutions over the immobilized VCB complex.
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.[12]
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated as the ratio of the binary KD (PROTAC to VHL) to the ternary KD. An α > 1 indicates positive cooperativity.[11]
Application Note: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[13] For AHPC-PROTACs, ITC is considered the gold standard for determining the cooperativity of ternary complex formation.[12]
Experimental Protocol:
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and calculate the cooperativity factor.
Materials:
-
Purified VCB complex
-
Purified target protein
-
AHPC-PROTAC conjugate
-
ITC instrument
-
Dialysis buffer
Procedure:
Part 1: Binary Interactions
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
PROTAC to VHL: Load the VCB complex into the sample cell and the PROTAC into the injection syringe. Perform a series of injections and record the heat changes.
-
PROTAC to POI: Load the target protein into the sample cell and the PROTAC into the syringe and repeat the titration.
-
Data Analysis: Integrate the raw data and fit to a suitable binding model to determine KD, n, and ΔH for each binary interaction.[12]
Part 2: Ternary Complex Formation
-
Sample Preparation: Prepare a solution of the VCB complex pre-saturated with the target protein in the sample cell. The PROTAC is loaded into the syringe.
-
Titration: Perform the titration of the PROTAC into the pre-formed VCB-target protein binary complex.
-
Data Analysis: Analyze the data to determine the apparent KD for ternary complex formation.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the binary and ternary KD values.[12]
Cellular Characterization of AHPC-PROTAC Activity
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context. This requires the PROTAC to be cell-permeable, engage its targets inside the cell, and effectively recruit the E3 ligase to the POI.
Application Note: Western blotting is a robust and widely used technique to quantify the levels of a specific protein in a complex mixture, such as a cell lysate.[2] For PROTAC characterization, it is the primary method to determine the dose- and time-dependent degradation of the target protein.[14] From the dose-response data, the key parameters of PROTAC efficacy, DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation), can be determined.[4]
Experimental Protocol:
Objective: To determine the DC50 and Dmax of an AHPC-PROTAC.
Materials:
-
Relevant cell line expressing the target protein
-
AHPC-PROTAC conjugate
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the AHPC-PROTAC (and a vehicle control, e.g., DMSO) for a fixed time (e.g., 24 hours).[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate.[15]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[2]
-
Block the membrane to prevent non-specific antibody binding.[2]
-
Incubate with the primary antibodies (target and loading control) overnight at 4°C.[15]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.[15]
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]
-
Application Note: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell technique to measure molecular proximity.[16] It can be adapted to quantify the engagement of the AHPC-PROTAC with both the VHL E3 ligase and the target protein inside living cells.[1] Furthermore, a three-component NanoBRET assay can be designed to directly monitor the formation of the ternary complex in real-time.[17] This provides invaluable insights into the intracellular behavior of the PROTAC.
Experimental Protocol (Ternary Complex Formation):
Objective: To monitor the formation of the POI-PROTAC-VHL ternary complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target protein fused to NanoLuc® luciferase (energy donor)
-
Expression vector for VHL fused to HaloTag® (energy acceptor)[6]
-
HaloTag® NanoBRET® 618 Ligand (fluorescent acceptor)
-
Nano-Glo® Live Cell Substrate
-
AHPC-PROTAC conjugate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminescence plate reader with BRET filters
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors.
-
Cell Plating: Plate the transfected cells into 96-well plates.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the AHPC-PROTAC.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
BRET Measurement: Measure the luminescence at 460nm (donor) and 618nm (acceptor) and calculate the NanoBRET™ ratio.
-
Data Analysis: An increase in the NanoBRET™ ratio upon PROTAC addition indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve.
Conclusion
The analytical characterization of AHPC-PROTAC conjugates is a comprehensive process that requires the integration of biophysical, biochemical, and cellular assays. The protocols and application notes provided herein offer a framework for researchers and drug development professionals to thoroughly evaluate the performance of novel AHPC-based degraders. By systematically assessing binary and ternary complex formation, cellular permeability, target engagement, and protein degradation, a clear understanding of the structure-activity relationship can be established, paving the way for the rational design of next-generation targeted protein degradation therapeutics.
References
- 1. selvita.com [selvita.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jove.com [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Assessing Cell Permeability of Novel PROTAC Molecules
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PAMPA | Evotec [evotec.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Inducing and Measuring Target Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the induction and measurement of target protein ubiquitination. Understanding and manipulating the ubiquitination status of a protein is critical for dissecting cellular signaling pathways and developing novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Part 1: Methods for Inducing Target Protein Ubiquitination
Inducing ubiquitination is often the first step in studying the function of this post-translational modification on a protein of interest. This can be achieved through both cell-based and in vitro methodologies.
Section 1.1: Cell-Based Induction of Ubiquitination
Cell-based assays provide a physiologically relevant context for studying ubiquitination.
Protocol 1: Induction by Proteasome Inhibition
-
Principle: The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation.[4] By inhibiting the 26S proteasome, proteins that are normally ubiquitinated and degraded will accumulate in their ubiquitinated state.[5] This method is useful for enriching the pool of ubiquitinated proteins for subsequent analysis.
-
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with a proteasome inhibitor (e.g., MG132 at 10-50 µM) for 4-6 hours.[5]
-
Harvest cells and lyse in a buffer containing deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide (NEM), PR-619) to preserve the ubiquitinated state of proteins.[6][7]
-
Proceed with immunoprecipitation or other downstream analysis.
-
Protocol 2: Overexpression of Ubiquitination Machinery
-
Principle: Increasing the cellular concentration of ubiquitin and/or a specific E3 ligase can enhance the ubiquitination of a target protein. This is particularly useful for confirming an E3 ligase-substrate relationship.[8][9]
-
Protocol:
-
Co-transfect cells with plasmids encoding the protein of interest, an epitope-tagged ubiquitin (e.g., HA-Ub or His-Ub), and the specific E3 ligase.[6][8]
-
Culture cells for 24-48 hours to allow for protein expression.
-
Treat with a proteasome inhibitor for the final 4-6 hours before harvesting to maximize the detection of ubiquitinated species.
-
Lyse cells in a buffer containing DUB inhibitors.
-
Analyze ubiquitination by immunoprecipitation followed by Western blotting.
-
Protocol 3: Induction with PROTACs or Molecular Glues
-
Principle: PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ligase, inducing its ubiquitination and subsequent degradation.[3][10] This method is central to the development of targeted protein degradation therapeutics.
-
Protocol:
-
Treat cells with the PROTAC molecule at various concentrations and for different time points.
-
Lyse cells in a buffer containing DUB and proteasome inhibitors to capture the ubiquitinated state of the target protein before it is degraded.
-
Analyze the ubiquitination of the target protein by Western blot or mass spectrometry.[10]
-
Section 1.2: In Vitro Ubiquitination Assays
In vitro assays offer a controlled environment to study the direct ubiquitination of a substrate by specific enzymes.[1][11]
Protocol 4: Reconstituted In Vitro Ubiquitination Assay
-
Principle: This assay reconstitutes the ubiquitination cascade in a test tube using purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and the substrate protein.[1][12][13] The reaction is initiated by the addition of ATP.[12]
-
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, ATP, ubiquitin, E1, E2, E3, and the substrate protein.[12][14]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.[1][15]
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate protein or ubiquitin.[1]
-
Part 2: Methods for Measuring Target Protein Ubiquitination
A variety of techniques are available to detect and quantify protein ubiquitination, each with its own advantages and applications.
Section 2.1: Immunoblotting-Based Detection
Western blotting is a widely used technique for detecting ubiquitinated proteins.[16]
Protocol 5: Direct Western Blotting
-
Principle: Ubiquitination adds mass to a protein, resulting in a higher molecular weight smear or ladder on a Western blot.
-
Protocol:
-
Prepare cell lysates as described in the induction protocols.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16]
-
Probe the membrane with an antibody specific to the target protein. A ladder of bands or a smear above the unmodified protein indicates polyubiquitination.
-
Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated proteins.[16]
-
Protocol 6: Immunoprecipitation followed by Western Blotting (IP-WB)
-
Principle: This method enriches the target protein from a complex lysate before detection, increasing the sensitivity of ubiquitination analysis.[10][17]
-
Protocol:
Protocol 7: Enrichment with Tandem Ubiquitin Binding Entities (TUBEs)
-
Principle: TUBEs are engineered proteins containing multiple ubiquitin-binding domains that bind to polyubiquitin (B1169507) chains with high affinity.[18][19] They can be used to enrich polyubiquitinated proteins from cell lysates and protect them from DUBs and proteasomal degradation.[20][21]
-
Protocol:
-
Lyse cells in a buffer containing TUBEs.[18]
-
Incubate the lysate to allow TUBEs to bind to polyubiquitinated proteins.
-
Purify the TUBE-ubiquitinated protein complexes using an affinity resin (e.g., glutathione (B108866) agarose (B213101) for GST-tagged TUBEs).[21]
-
Elute the captured proteins and analyze by Western blotting for the protein of interest.
-
Section 2.2: Mass Spectrometry-Based Analysis
Mass spectrometry (MS) is a powerful tool for identifying and quantifying ubiquitination sites and linkage types on a proteome-wide scale.[1][22][23]
Protocol 8: Identification of Ubiquitination Sites
-
Principle: After tryptic digestion of a protein, a di-glycine (GG) remnant from ubiquitin remains attached to the ubiquitinated lysine (B10760008) residue.[24] This GG remnant can be detected by MS, allowing for the precise mapping of ubiquitination sites.[24]
-
Protocol:
-
Enrich ubiquitinated proteins from cell lysates using methods like His-tagged ubiquitin pull-down or anti-ubiquitin antibody immunoprecipitation.[1]
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]
-
Identify peptides containing the GG remnant on lysine residues using specialized database search algorithms.[25]
-
Data Presentation: Summary of Quantitative Parameters
| Parameter | Cell-Based Assays | In Vitro Assays |
| Proteasome Inhibitor (MG132) | 10-50 µM for 4-6 hours | N/A |
| DUB Inhibitor (NEM) | 2-10 mM in lysis buffer | N/A |
| Recombinant E1 Enzyme | N/A | 50-100 nM |
| Recombinant E2 Enzyme | N/A | 0.2-1 µM |
| Recombinant E3 Ligase | N/A | 0.1-0.5 µM |
| Recombinant Ubiquitin | N/A | 5-10 µg per reaction |
| ATP | N/A | 2-5 mM |
| Incubation Time | 4-48 hours (depending on method) | 30-120 minutes |
| Incubation Temperature | 37°C | 30-37°C |
| Protein for Western Blot | 20-50 µg per lane | Entire reaction |
Note: Concentrations and times are starting points and may require optimization for specific proteins and cell types.[12]
Visualizations: Pathways and Workflows
Caption: The enzymatic cascade of protein ubiquitination.
Caption: Workflow for cell-based ubiquitination analysis.
Caption: Workflow for an in vitro ubiquitination assay.
References
- 1. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Ubiquitinated Proteins [labome.com]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. studylib.net [studylib.net]
- 15. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 16. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
- 18. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 19. Efficient protection and isolation of ubiquitylated proteins using tandem ubiquitin‐binding entities | EMBO Reports [link.springer.com]
- 20. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Weighing in on Ubiquitin: The Expanding Role of Mass Spectrometry-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Cellular Assays for Evaluating AHPC-based PROTAC Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of target proteins.[1][2] A PROTAC consists of a ligand that binds a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This guide focuses on PROTACs utilizing (S,R,S)-AHPC ((S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine) derivatives, which are potent ligands for the von Hippel-Lindau (VHL) E3 ligase.[4][5][6][7] Evaluating the efficacy of these PROTACs requires a suite of cellular assays to confirm the mechanism of action, from target engagement to final protein degradation and downstream functional outcomes.
Mechanism of Action of AHPC-based PROTACs
AHPC-based PROTACs function by inducing proximity between the target protein and the VHL E3 ligase complex. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce further degradation.[3][8]
Key Cellular Assays for Efficacy Testing
A systematic workflow is essential for validating PROTAC efficacy. This involves confirming ternary complex formation, observing target ubiquitination, quantifying protein degradation, and measuring the downstream cellular impact.
Protocol: Target Engagement & Ternary Complex Formation (NanoBRET™ Assay)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify PROTAC-induced ternary complex formation in living cells.[9][10][11] It measures the proximity between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor).[9]
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-Target Protein fusion
-
Plasmid encoding HaloTag®-VHL fusion
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
AHPC-based PROTAC and controls (e.g., MG132 proteasome inhibitor)
-
White, opaque 96-well or 384-well plates
Methodology:
-
Cell Seeding: Seed HEK293 cells into a white, opaque multiwell plate at an appropriate density.
-
Transfection: Co-transfect the cells with the NanoLuc®-Target Protein and HaloTag®-VHL plasmids. Incubate for 24-48 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the AHPC-based PROTAC in Opti-MEM™.
-
(Optional) To separate complex formation from degradation, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 2-4 hours.[9]
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® ligand and Nano-Glo® substrate in Opti-MEM™. Add this to each well.[9]
-
Signal Measurement: Incubate at room temperature for 10-15 minutes. Measure donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer.[9]
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal). Plot the ratio against the log of the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Bmax (maximum signal).[9]
Protocol: Target Protein Ubiquitination (Immunoprecipitation-Western Blot)
This assay directly assesses whether the PROTAC induces the ubiquitination of the target protein, a key step before degradation.[12]
Materials:
-
Cells expressing the target protein
-
AHPC-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors and deubiquitinase inhibitors (e.g., NEM)
-
Antibody against the target protein for immunoprecipitation (IP)
-
Protein A/G agarose (B213101) beads
-
Antibody against ubiquitin for Western Blotting (e.g., P4D1)
-
Loading control antibody (e.g., anti-GAPDH)
Methodology:
-
Cell Treatment: Culture cells and treat with the PROTAC at various concentrations and time points. It is crucial to co-treat with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with the anti-target protein antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein (visible as a high-molecular-weight smear).
-
Separately, run whole-cell lysates and probe for the target protein and a loading control to confirm equal loading.
-
Protocol: Target Protein Degradation (Western Blot)
Western blotting is the gold-standard method for quantifying the reduction in target protein levels.[13] This allows for the determination of key efficacy parameters: DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14][15]
Materials:
-
Cell line of interest
-
AHPC-based PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-target protein and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. The next day, treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them. Collect the supernatant after centrifugation.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13]
-
SDS-PAGE and Transfer: Denature equal amounts of protein, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[13]
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection & Analysis:
-
Add ECL substrate and visualize bands using a chemiluminescence imager.[13]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.[13]
-
Calculate the percentage of remaining protein relative to the vehicle control. Plot this against the log of the PROTAC concentration to determine DC50 and Dmax values.[14]
-
Protocol: Downstream Functional Assay (Cell Viability - CellTiter-Glo®)
If the target protein is involved in cell survival, its degradation should lead to decreased cell viability. The CellTiter-Glo® assay is a luminescent method that quantifies ATP, an indicator of metabolically active cells.[16]
Materials:
-
Cell line of interest
-
AHPC-based PROTAC
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Incubate for a prolonged period (e.g., 72 hours) to observe functional effects.[14]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18][19]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
-
Data Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the log of the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation and Interpretation
Summarizing quantitative data in a clear, tabular format is crucial for comparing the efficacy of different PROTACs or the performance of a single PROTAC across various cell lines.
Table 1: Representative Efficacy Data for a VHL-recruiting BET Degrader (ARV-771)
| Parameter | Cell Line | Value | Description |
| DC50 | 22Rv1 (Prostate Cancer) | <1 nM | Concentration for 50% degradation of BET proteins.[20] |
| Dmax | 22Rv1 (Prostate Cancer) | >95% | Maximum degradation of BET proteins achieved. |
| GI50 | 22Rv1 (Prostate Cancer) | ~5 nM | Concentration for 50% growth inhibition. |
Note: Data is representative and compiled for illustrative purposes. Actual values should be determined experimentally.
Example Signaling Pathway Analysis
Degrading a key protein can disrupt entire signaling cascades. Visualizing this can aid in understanding the PROTAC's functional consequences. For example, degrading a Bromodomain and Extra-Terminal (BET) protein like BRD4 can downregulate oncogenes such as c-MYC.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 17. OUH - Protocols [ous-research.no]
- 18. promega.com [promega.com]
- 19. ch.promega.com [ch.promega.com]
- 20. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting failed protein degradation with AHPC PROTACs
Welcome to the technical support center for researchers utilizing PROTACs designed with (S,R,S)-AHPC-based linkers to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This resource provides targeted troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues encountered during targeted protein degradation experiments.
Troubleshooting Guide: Diagnosing Failed Degradation
This guide provides a systematic, question-driven approach to pinpointing the cause of failed or inefficient protein degradation.
Q1: My PROTAC isn't causing any degradation of my target protein. Where do I start?
When observing no degradation, it's crucial to systematically validate each step of the PROTAC mechanism. The lack of activity can generally be traced to issues with the compound itself, its interaction with the cell, or a breakdown in the key mechanistic steps.[1]
Initial Checks (The "Low-Hanging Fruit"):
-
Compound Integrity: Have you verified the purity, identity, and stability of your PROTAC synthesis batch (e.g., via LC-MS, NMR)? Degradation of the compound in storage or media can lead to a loss of activity.
-
Cellular Health & Consistency: Are the cells healthy and within a consistent passage number range? Cellular stress and high passage numbers can alter protein expression and the efficiency of the ubiquitin-proteasome system.[2]
-
Dose and Time: Have you performed a sufficiently broad dose-response (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours)?[1] The optimal degradation window can be narrow.
If these initial checks do not resolve the issue, proceed to the systematic workflow below.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Q2: How do I verify target engagement and E3 ligase binding (Step 1)?
Your PROTAC must be able to enter the cell and bind to both the Protein of Interest (POI) and the VHL E3 ligase.
-
Target Engagement: The warhead of your PROTAC must bind the POI. Cellular Thermal Shift Assay (CETSA) is a common method to confirm target engagement in intact cells. A successful PROTAC will stabilize the target protein, leading to a shift in its melting temperature.
-
VHL Engagement: The (S,R,S)-AHPC moiety must bind to VHL.[1] This is confirmed using a competition experiment. Co-treatment with your PROTAC and a high concentration of a free VHL ligand (like (S,R,S)-AHPC or VH298) should prevent degradation. If degradation is rescued, it confirms VHL-dependency.[1]
-
Critical Control: Synthesize a control PROTAC with an inactive epimer of the AHPC ligand. This molecule should not bind VHL and thus should not induce degradation, proving the effect is not due to off-target toxicity.[1]
Q3: My PROTAC binds the target and VHL, but still fails. What's wrong? (Step 2)
This common issue points to a failure in forming a stable and productive ternary complex (POI-PROTAC-VHL).[1] The linker connecting the two ligands is critical for this step.[3][4]
-
Cause: The linker may be too long, too short, or too rigid, preventing the POI and VHL from adopting a conformation suitable for ubiquitin transfer.[1][5]
-
Solution: Test linkers of different lengths and compositions (e.g., PEG4 vs. PEG8). Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified proteins can directly measure the thermodynamics and cooperativity of ternary complex formation.[6][7]
-
Cell-Based Test: Co-immunoprecipitation (Co-IP) can provide evidence of ternary complex formation in a cellular context. By pulling down your POI, you can blot for the presence of the E3 ligase (VHL), which should be enriched in a PROTAC-dependent manner.
Q4: How do I check for target ubiquitination? (Step 3)
If a ternary complex forms but degradation fails, the complex may not be productive. You must confirm that the POI is being ubiquitinated.
-
Method: Perform an immunoprecipitation (IP) for your target protein from cells treated with the PROTAC. Crucially, you must co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before lysis to allow ubiquitinated proteins to accumulate.[8]
-
Analysis: After the IP, run the eluate on an SDS-PAGE gel and perform a Western blot probing with an antibody that recognizes ubiquitin (e.g., P4D1 or FK2 clones).[1][8] A high-molecular-weight smear or laddering pattern for your POI indicates successful poly-ubiquitination.
Q5: My target is ubiquitinated but not degraded. What's the final checkpoint? (Step 4)
If ubiquitination is confirmed, the final step is degradation by the proteasome.[8]
-
Cause: While rare, some cell lines or conditions can have impaired proteasome function.
-
Solution: Use a proteasome activity assay. Commercially available kits can measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the 26S proteasome in cell lysates.
-
Confirmation: The most important control experiment is co-treating cells with your PROTAC and a proteasome inhibitor (e.g., MG132, Bortezomib). This should rescue the protein from degradation, definitively proving a proteasome-dependent mechanism.[9]
Frequently Asked Questions (FAQs)
Q: What is the "hook effect" and how do I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because excessive PROTAC molecules favor the formation of binary complexes (POI-PROTAC or VHL-PROTAC) over the productive ternary complex.[2][9]
-
Solution: Always perform a wide dose-response experiment (e.g., 8-12 concentrations spanning several logs) to identify the optimal concentration range (DC50) and observe the characteristic bell-shaped curve of the hook effect.[2][10]
Caption: The "Hook Effect" at high PROTAC concentrations.
Q: How do I confirm the reduction in protein is from degradation, not just transcriptional inhibition?
A true degrader reduces protein levels without affecting the corresponding mRNA levels.
-
Solution: Treat cells with your PROTAC at its optimal degradation concentration (Dmax). Isolate RNA and perform a quantitative reverse transcription PCR (RT-qPCR) for the gene encoding your target protein.[1] The mRNA levels should not significantly change compared to a vehicle-treated control.[3]
Q: What are the essential controls for a degradation experiment?
To ensure your results are robust and your PROTAC is working via the intended mechanism, several controls are necessary.
| Control Compound | Mechanism of Action | Typical Concentration | Expected Outcome with Active PROTAC |
| MG132 / Bortezomib | Proteasome Inhibitor | 1-10 µM (MG132)[1] 10-100 nM (Bortezomib)[1] | Reversal of protein degradation |
| (S,R,S)-AHPC / VH298 | Competitive VHL Ligand | 10-100x molar excess of PROTAC[1] | Reversal of protein degradation |
| Inactive Epimer PROTAC | Fails to bind VHL | Same concentration as active PROTAC | No protein degradation observed |
| Warhead-only molecule | Binds POI, no E3 ligase recruitment | Same concentration as active PROTAC | No degradation, may show inhibition |
Q: My PROTAC is cytotoxic. How can I tell if this is an on-target or off-target effect?
-
Solution: Compare the cytotoxicity profile of your active PROTAC with your inactive epimer control. If the inactive control is not toxic at the same concentrations, it suggests the cytotoxicity is linked to the degradation of the target protein (on-target) or another VHL-dependent neosubstrate. Proteomics studies can help identify off-target proteins that are degraded.[9]
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels after PROTAC treatment.
-
Cell Seeding & Treatment: Seed cells to be ~70-80% confluent at the time of harvest. Treat with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane for 1 hour (e.g., 5% non-fat milk in TBST). Incubate with a primary antibody specific to your target protein overnight at 4°C. Incubate with a primary antibody for a loading control (e.g., GAPDH, α-Tubulin) concurrently or after stripping.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Develop the blot using an ECL substrate and image the chemiluminescence.[9]
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to determine DC50 (50% degradation) and Dmax (maximum degradation) values.[10]
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
This protocol assesses the PROTAC-dependent interaction between the target protein and VHL.
-
Cell Treatment: Treat cells with your PROTAC at an effective concentration (e.g., 3-5x DC50) and a vehicle control for a short duration (e.g., 1-4 hours).[8]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against your target protein (or a tag) overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to capture the immune complexes. Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.[8]
-
Elution & Analysis: Elute the bound proteins from the beads by boiling in Laemmli buffer. Analyze the eluate by Western blot, probing for both the target protein (to confirm successful IP) and the E3 ligase (e.g., anti-VHL) to confirm their co-precipitation.[8]
Caption: Mechanism of action for an AHPC-based VHL-recruiting PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. biocompare.com [biocompare.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Linker Composition for Improved Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the solubility of Proteolysis Targeting Chimeras (PROTACs) by optimizing their linker composition.
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC development related to poor solubility.
| Issue | Potential Cause | Suggested Solution |
| PROTAC precipitates out of solution during stock preparation or dilution in aqueous buffer. | The PROTAC has low intrinsic aqueous solubility due to high lipophilicity and molecular weight.[1] | 1. Prepare high-concentration stock solutions in organic solvents like DMSO or DMF.[2] 2. When diluting into aqueous buffer, add the PROTAC stock solution dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.[2] 3. Consider using a small percentage of a co-solvent in your final aqueous solution, if compatible with your assay. |
| Inconsistent results in cell-based assays (e.g., variable DC50 values). | Poor solubility leads to variable concentrations of the active compound in the assay medium. The actual concentration may be much lower than the nominal concentration.[1] | 1. Visually inspect for precipitation in the cell culture media before and during the experiment.[2] 2. Filter the final working solution through a 0.22 µm filter to remove undissolved particles before adding to cells.[2] 3. Quantify the soluble concentration of your PROTAC in the assay medium using HPLC-UV to determine the actual exposure concentration.[2] |
| Low or no target degradation observed. | The PROTAC's low solubility prevents it from reaching the necessary intracellular concentration to engage the target and the E3 ligase.[3] | 1. Confirm the solubility of your PROTAC in the assay buffer using a kinetic or thermodynamic solubility assay (see Experimental Protocols). 2. If solubility is low, redesign the linker to incorporate more hydrophilic moieties such as PEG chains or polar heterocyclic groups.[4][5] |
| Precipitation of PROTAC upon addition to cell culture media containing serum. | Components in the serum can interact with the PROTAC, causing it to precipitate.[2] | 1. Decrease the final concentration of the PROTAC in the media.[2] 2. In some cases, serum proteins can aid in solubilizing hydrophobic compounds; you could test varying serum concentrations.[2] 3. Consider performing initial experiments in serum-free media to isolate the effect of serum on solubility. |
| Difficulty dissolving the solid PROTAC compound. | The compound may exist in a stable crystalline form with high lattice energy, making it difficult to dissolve. | 1. Use sonication to aid in the dissolution of the solid compound in your chosen solvent. 2. Gently warm the solvent to increase the rate of dissolution, but be cautious of potential compound degradation at higher temperatures. |
Frequently Asked Questions (FAQs)
Linker Composition and Solubility
Q1: Why do PROTACs often have poor solubility?
A1: PROTACs are inherently large molecules, often with molecular weights exceeding 700 Da, placing them "beyond the Rule of Five" for drug-likeness.[1][6] Their structure, which includes two ligands and a linker, frequently results in high lipophilicity and a large surface area, both of which can contribute to low aqueous solubility.[1][7]
Q2: How does the linker composition influence the solubility of a PROTAC?
A2: The linker's chemical makeup has a significant impact on the overall physicochemical properties of the PROTAC.[8][9] By incorporating polar functional groups, the solubility of the PROTAC can be improved.[8] Conversely, highly lipophilic linkers can decrease aqueous solubility.[10]
Q3: What are the most common linker strategies to improve PROTAC solubility?
A3: The most common strategies include:
-
Incorporating Polyethylene Glycol (PEG) linkers: PEG chains are hydrophilic and can significantly enhance the aqueous solubility of PROTACs.[4][11] They are the most common motif found in PROTAC linkers.[8]
-
Introducing polar functional groups: Adding groups like ethers, amides, or hydroxyls into the linker can increase its polarity and improve solubility.[10]
-
Using saturated nitrogen heterocycles: Incorporating moieties like piperazine (B1678402) or piperidine (B6355638) into the linker can improve solubility and other pharmacokinetic properties.[5][12] These groups can be protonated at physiological pH, increasing the polarity of the molecule.[12]
Q4: Are there any downsides to using long PEG linkers to increase solubility?
A4: Yes. While longer PEG chains generally lead to higher solubility, they can also increase the molecular weight and the number of rotatable bonds, which may negatively impact cell permeability and oral bioavailability.[2] Excessively long linkers might also lead to unproductive binding in the ternary complex.[3]
Experimental Considerations
Q5: How can I measure the solubility of my PROTAC?
A5: There are two main types of solubility assays:
-
Kinetic Solubility Assay: This high-throughput method measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1] It is often more representative of how compounds are handled in screening assays.[1]
-
Thermodynamic Solubility Assay: This method measures the equilibrium solubility of a compound in its most stable solid form in a saturated solution.[13] It is a lower-throughput assay but provides a more accurate measure of a compound's intrinsic solubility.[13]
Q6: What is the difference between kinetic and thermodynamic solubility?
A6: Kinetic solubility measures the apparent solubility of a compound under non-equilibrium conditions, often resulting in a supersaturated solution that may precipitate over time.[14] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the most stable crystalline form of the compound.[13][14]
Q7: Should I measure solubility in biorelevant media?
A7: Yes, especially if you are developing an orally administered PROTAC. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), mimic the conditions in the human gut and can provide a more accurate prediction of in vivo solubility and absorption.[15][16] The solubility of PROTACs has been shown to significantly improve in these media.[15]
Quantitative Data Summary
The following tables summarize the impact of different linker compositions on PROTAC solubility.
Table 1: Comparison of PROTAC Solubility with Different Linker Types
| Linker Type | General Impact on Solubility | Example PROTAC | Aqueous Solubility | Reference |
| Alkyl Chain | Generally lower, more hydrophobic. | VHL-based PROTAC with C8 alkyl linker | Low | Fictionalized Data[2] |
| PEG Chain | Generally higher, more hydrophilic. | VHL-based PROTAC with PEG4 linker | Moderate | Fictionalized Data[2] |
| PEG Chain | Generally higher, more hydrophilic. | VHL-based PROTAC with PEG8 linker | High | Fictionalized Data[2] |
| Polar Heterocycle | Can significantly improve solubility. | ARD-69 (contains piperidine/piperazine) | Improved vs. alkyl/PEG | [5] |
Table 2: Impact of Linker Modification on PROTAC Solubility
| PROTAC | Linker Composition | Solubility (µM) | Fold Improvement | Reference |
| Parent PROTAC | All-hydrocarbon linker | < 1 | - | [8] |
| Modified PROTAC | Introduction of pyridine/di-piperidine motif | > 50 | > 50 | [8] |
Experimental Protocols
Kinetic Solubility Assay using Nephelometry
This protocol provides a general method for determining the kinetic solubility of a PROTAC by measuring light scattering from precipitated particles.
Materials:
-
PROTAC of interest
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well clear-bottom microplates
-
Nephelometer plate reader
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Create a serial dilution of the PROTAC stock solution in DMSO.
-
Dispense a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a microplate in triplicate. Include DMSO-only wells as a negative control.
-
Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the desired final concentrations. The final DMSO concentration should be low (e.g., 1%).
-
Seal the plate and shake at room temperature for 1-2 hours on a plate shaker.
-
Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation. This can be determined by plotting the light scattering signal against the PROTAC concentration and identifying the inflection point.
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol outlines a method for determining the equilibrium solubility of a PROTAC.
Materials:
-
Solid PROTAC compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add an excess amount of the solid PROTAC compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved PROTAC using a validated HPLC-UV method against a standard curve.
-
The measured concentration represents the thermodynamic solubility of the PROTAC. [13]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker for solubility.
Caption: Decision tree for selecting a solubility-enhancing linker.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. interchim.fr [interchim.fr]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 13. evotec.com [evotec.com]
- 14. enamine.net [enamine.net]
- 15. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. biorelevant.com [biorelevant.com]
Technical Support Center: Purification of AHPC-PEG3-NH2 Conjugated Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of molecules conjugated with AHPC-PEG3-NH2.
Frequently Asked Questions (FAQs)
Q1: What is AHPC-PEG3-NH2 and why is its purification challenging?
AHPC-PEG3-NH2 is a linker molecule containing a hydrophilic polyethylene (B3416737) glycol (PEG) chain. The conjugation of this linker to molecules can lead to a heterogeneous mixture of products, including the desired conjugate, unreacted starting materials, and various side-products. The primary challenges in purification arise from the similar physicochemical properties of these components, making their separation difficult. The PEG chain can also "shield" the properties of the conjugated molecule, further complicating purification.
Q2: What are the most common methods for purifying AHPC-PEG3-NH2 conjugated molecules?
The most effective purification strategies for PEGylated compounds, including those with an AHPC-PEG3-NH2 linker, are primarily based on chromatography.[1][2] These methods exploit differences in size, charge, and hydrophobicity between the desired conjugate and impurities. The main techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size in solution (hydrodynamic radius).[1][2]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[1][2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[1]
-
Hydrophobic Interaction Chromatography (HIC): Also separates molecules based on hydrophobicity, but under less denaturing conditions than RP-HPLC.[1][2]
Troubleshooting Guides
This section addresses common issues encountered during the purification of AHPC-PEG3-NH2 conjugated molecules in a question-and-answer format.
Issue 1: Low Yield of the Purified Conjugate
Q: I am experiencing a significant loss of my target molecule during purification. What are the possible causes and solutions?
A: Low recovery can be attributed to several factors, including non-specific binding to the chromatography resin, aggregation and precipitation, or harsh purification conditions.
-
Non-specific Binding: The conjugate may be adsorbing to the chromatography matrix.
-
Solution: Add additives like arginine to the mobile phase to reduce non-specific interactions. Ensure the column is properly equilibrated before loading the sample.[1]
-
-
Aggregation and Precipitation: The PEGylated molecule may be unstable under the chosen buffer conditions.
-
Harsh Elution Conditions: The conditions used to elute the molecule from the column may be causing it to degrade or precipitate.
-
Solution: For IEX, try a shallower salt gradient for elution. For RP-HPLC, adjust the organic solvent gradient.[2]
-
Issue 2: Presence of Unreacted AHPC-PEG3-NH2 in the Final Product
Q: After purification, I still detect unreacted AHPC-PEG3-NH2 in my sample. How can I improve its removal?
A: The presence of residual unreacted linker is a common issue. Optimizing your purification strategy can lead to a purer final product.
-
Inefficient Separation: The chosen chromatography method may not have sufficient resolution to separate the unreacted linker from the conjugate.
-
Solution for SEC: Use a column with a smaller pore size or a longer column to improve resolution between the larger conjugate and the smaller unreacted linker.[3]
-
Solution for IEX: Adjust the pH and salt gradient to maximize the charge difference between the conjugate and the unreacted linker.
-
-
Dialysis/Ultrafiltration Issues: If using membrane-based techniques, the parameters may not be optimal.
-
Solution: Ensure a sufficient number of buffer exchanges and an adequate dialysis time. For ultrafiltration, select a membrane with an appropriate molecular weight cut-off (MWCO).
-
Issue 3: Co-elution of Conjugate and Unconjugated Starting Material
Q: My purified product contains both the AHPC-PEG3-NH2 conjugate and the unconjugated starting molecule. How can I separate them?
A: This is a common challenge, especially when the size and charge difference between the conjugated and unconjugated molecule is small.
-
Suboptimal Chromatography Conditions: The separation power of your current method may be insufficient.
-
Solution for IEX: The attachment of the neutral PEG linker can shield the charges on your molecule, altering its interaction with the resin.[2] A shallow elution gradient can improve the separation of species with similar charges.[2]
-
Solution for RP-HPLC: This high-resolution technique is often suitable for separating molecules with subtle differences in hydrophobicity.[1] Optimizing the gradient of the organic solvent is crucial.
-
Data Presentation
Table 1: Comparison of Purification Techniques for AHPC-PEG3-NH2 Conjugates
| Technique | Principle | Typical Yield | Purity Achievable | Key Troubleshooting Parameter |
| Size Exclusion Chromatography (SEC) | Separation by size | 70-95% | >95% | Column pore size and length |
| Ion Exchange Chromatography (IEX) | Separation by charge | 60-90% | >98% | pH and salt gradient |
| Reversed-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | 50-85% | >99% | Organic solvent gradient |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | 65-92% | >97% | Salt concentration |
Experimental Protocols
Protocol 1: General Workflow for SEC Purification
-
Column Selection: Choose a size exclusion column with a fractionation range appropriate for your conjugated molecule.
-
Buffer Preparation: Prepare a mobile phase that ensures the stability and solubility of your conjugate.
-
System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your sample through a 0.22 µm filter to remove any particulates.
-
Injection: Inject the sample onto the column. The injection volume should ideally be less than 2% of the column volume for optimal resolution.[1][2]
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate and collect fractions. The larger conjugated molecule will elute before the smaller unreacted AHPC-PEG3-NH2.
-
Analysis: Analyze the collected fractions using appropriate analytical techniques (e.g., SDS-PAGE, HPLC, MS) to identify the fractions containing the purified product.
Protocol 2: General Workflow for RP-HPLC Purification
-
Column Selection: A C18 or C4 column is commonly used for the purification of PEGylated molecules.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase.
-
Injection and Elution: Inject the sample and elute using a gradient of increasing Mobile Phase B.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the fractions to identify those containing the pure conjugate.
Mandatory Visualization
Caption: General workflow for the purification of AHPC-PEG3-NH2 conjugated molecules.
Caption: Troubleshooting decision tree for purification of AHPC-PEG3-NH2 conjugates.
References
Technical Support Center: VHL-Mediated Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with von Hippel-Lindau (VHL) E3 ligase ligands for targeted protein degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formation of ternary complexes (Target Protein-PROTAC-VHL).
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of VHL-based PROTACs?
A1: A ternary complex is the crucial intermediate in the mechanism of Proteolysis Targeting Chimeras (PROTACs). It consists of the target protein of interest (POI), the bifunctional PROTAC molecule, and the VHL E3 ubiquitin ligase. The formation of a stable and productive ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3]
Q2: What are the key factors influencing the stability of the VHL-PROTAC-Target ternary complex?
A2: The stability of the ternary complex is a multifactorial issue. Key determinants include:
-
Binary Binding Affinities: The binding strength of the PROTAC to both the target protein and VHL independently.[4][5]
-
Cooperativity (α): The synergistic or antagonistic effect of the protein-protein interactions between the target and VHL upon PROTAC binding. Positive cooperativity (α > 1) is generally desirable as it indicates that the protein-protein interactions stabilize the complex.[5][6][7]
-
Linker Properties: The length, composition, and rigidity of the linker connecting the two ligand heads of the PROTAC are critical for allowing a favorable conformation of the ternary complex.[8][9][10]
-
Steric Hindrance: The absence of spatial clashes between the target protein and the VHL E3 ligase complex.[7][11]
Q3: What is the "hook effect" and how does it affect my experiments?
A3: The "hook effect" is a phenomenon observed in many PROTAC-based assays where at high concentrations of the PROTAC, the formation of the ternary complex is paradoxically reduced.[12][13] This occurs because the high concentration of the PROTAC leads to the saturation of both the target protein and VHL with separate PROTAC molecules, forming binary complexes that cannot engage with each other.[4][14] This leads to a bell-shaped dose-response curve in degradation and ternary complex formation assays.[15][16] Understanding the hook effect is crucial for determining the optimal concentration range for your PROTAC in cellular and biochemical assays.
Q4: How do I measure the cooperativity of my ternary complex?
A4: Cooperativity (α) can be determined using various biophysical techniques that measure the binding affinities of the individual components and the ternary complex. Commonly used methods include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI).[4][5] The cooperativity factor is calculated from the ratio of the binary and ternary complex binding affinities. A value greater than 1 indicates positive cooperativity, less than 1 indicates negative cooperativity, and a value of 1 indicates no cooperativity.[7]
Q5: Why is my VHL-based PROTAC not showing any degradation activity in cells, even though it binds to the target and VHL in vitro?
A5: A lack of cellular activity despite good in vitro binding can be due to several factors:
-
Poor Cell Permeability: PROTACs are often large molecules with physicochemical properties that hinder their ability to cross the cell membrane.[8][17]
-
Low Solubility: Poor aqueous solubility can lead to compound precipitation in cell culture media, reducing the effective concentration.[18][19][20]
-
Inefficient Ternary Complex Formation in a Cellular Context: The intracellular environment can influence protein conformations and interactions, potentially preventing the formation of a productive ternary complex.[21]
-
PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized within the cell.[17]
-
Resistance Mechanisms: The cells may have developed resistance through downregulation or mutation of essential components of the VHL E3 ligase complex.[22][23]
Troubleshooting Guides
Issue 1: Poor Solubility of VHL-based PROTAC
Symptoms:
-
Compound precipitates in aqueous buffers or cell culture media.
-
Inconsistent results in cellular assays.
-
Low bioavailability in in vivo studies.
Possible Causes:
-
High total polar surface area (TPSA) and a high number of hydrogen bond donors (HBDs) are common features of VHL ligands and the resulting PROTACs.[18][19][24]
Troubleshooting Steps:
-
Chemical Modification:
-
Introduce solubilizing groups to the VHL ligand or the linker, such as a dibasic piperazine.[18][19]
-
Optimize the lipophilicity and reduce the hydrogen bond donor count of the PROTAC.[20]
-
Constrain the peptidic scaffold of the VHL ligand with a six-membered ring to improve physicochemical properties.[18][19]
-
-
Formulation Strategies:
-
Use co-solvents like DMSO, but be mindful of their potential cellular toxicity.
-
Explore the use of formulation vehicles such as cyclodextrins or lipid-based nanoparticles.
-
-
Assay Optimization:
-
Ensure the final concentration of organic solvents in your assay is low and consistent across experiments.
-
Pre-warm media and solutions to aid in solubilization.
-
Issue 2: Significant "Hook Effect" Observed
Symptoms:
-
Bell-shaped dose-response curve in degradation assays (e.g., Western Blot, In-Cell Western).
-
Decreased signal at high PROTAC concentrations in ternary complex formation assays (e.g., NanoBRET, TR-FRET).
Possible Causes:
-
At high concentrations, binary complexes (PROTAC-Target, PROTAC-VHL) dominate over the productive ternary complex.[12][13][14]
-
Poor cooperativity of the ternary complex can exacerbate the hook effect.[7]
Troubleshooting Steps:
-
Dose-Response Analysis:
-
Perform a wide dose-response of your PROTAC, using serial dilutions (e.g., half-log dilutions) to accurately determine the optimal concentration for degradation (DC50 and Dmax) and the concentration at which the hook effect begins.[16]
-
-
Improve Cooperativity:
-
Kinetic Analysis:
Issue 3: Weak or No Ternary Complex Formation
Symptoms:
-
Low signal in biophysical assays designed to measure ternary complex formation (e.g., SPR, ITC, TR-FRET).
-
Lack of target degradation in cellular assays, despite good binary binding affinities.
Possible Causes:
-
Steric Hindrance: Unfavorable spatial arrangement of the target protein and VHL, preventing their simultaneous binding to the PROTAC.[7][11]
-
Inappropriate Linker: The linker may be too short, too long, or too rigid, failing to orient the two proteins correctly for a stable interaction.[8][10][25]
-
Negative Cooperativity: The binding of one protein partner to the PROTAC hinders the binding of the other.[5][7]
Troubleshooting Steps:
-
Linker Optimization:
-
Systematically vary the length and composition of the linker (e.g., using PEG or alkyl chains of different lengths).[10][14]
-
Explore different attachment points (exit vectors) on both the VHL ligand and the target-binding ligand.[7][26]
-
Introduce some rigidity into the linker to reduce conformational flexibility and entropy loss upon binding.[8][25]
-
-
Structural Biology and Modeling:
-
Mutagenesis Studies:
Data Summary Tables
Table 1: Common Biophysical Techniques for Ternary Complex Characterization
| Technique | Measures | Key Parameters | Common Issues |
| Isothermal Titration Calorimetry (ITC) | Heat changes upon binding | Kd, ΔH, ΔS, Stoichiometry (n) | Weak binding can lead to small heat changes that are difficult to detect. |
| Surface Plasmon Resonance (SPR) | Changes in refractive index upon binding | Kd, kon, koff | Non-specific binding to the sensor chip can be an issue. Requires one binding partner to be immobilized. |
| Bio-Layer Interferometry (BLI) | Changes in interference pattern upon binding | Kd, kon, koff | Similar to SPR, requires immobilization and can have non-specific binding issues. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Energy transfer between a donor and acceptor fluorophore | EC50 for complex formation | Potential for compound interference with the fluorescent signal. |
| NanoBRET™ | Bioluminescence resonance energy transfer in live cells | EC50 for complex formation, kinetic parameters | Requires genetic modification of cells to express tagged proteins. |
Table 2: Representative VHL Ligand Binding Affinities
| VHL Ligand | Binding Affinity (Kd to VHL) | Method | Reference |
| VH032 | ~188 nM | ITC | [31] |
| VH298 | ~100-200 nM | Multiple | [32] |
| VHL Ligand 14b | ~3.4 µM | ITC | [31] |
| Various optimized ligands | Can reach low nM range | Multiple | [3][33] |
Note: Binding affinities can vary depending on the specific assay conditions and the construct of the VHL protein used.
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
-
Objective: To determine the binding affinities of the binary and ternary complexes and calculate the cooperativity factor (α).
-
Materials:
-
Purified target protein, VHL complex (e.g., VCB), and PROTAC.
-
ITC instrument.
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP).
-
-
Methodology:
-
Experiment 1 (PROTAC into Target): Titrate the PROTAC into the target protein to determine the Kd of the first binary interaction.
-
Experiment 2 (PROTAC into VHL): Titrate the PROTAC into the VHL complex to determine the Kd of the second binary interaction.
-
Experiment 3 (Target into VHL + PROTAC): Pre-saturate the VHL complex with the PROTAC and titrate the target protein into this solution to determine the Kd of the ternary complex formation.
-
Data Analysis: Fit the binding isotherms to an appropriate model to obtain the dissociation constants (Kd).
-
Cooperativity Calculation: α = (Kd of PROTAC to Target * Kd of PROTAC to VHL) / (Kd of ternary complex formation * [PROTAC]free) - a simplified approach is often α = Kd(binary) / Kd(ternary).
-
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
-
Objective: To measure the formation of the ternary complex in a live-cell environment.
-
Materials:
-
HEK293T cells (or other suitable cell line).
-
Plasmids encoding NanoLuc®-tagged target protein and HaloTag®-tagged VHL.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC of interest.
-
-
Methodology:
-
Transfection: Co-transfect cells with the NanoLuc®-target and HaloTag®-VHL plasmids.
-
Cell Plating: Plate the transfected cells in a white-walled 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells and incubate.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: The general pathway of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: The relationship between PROTAC concentration and complex formation.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Ternary Complex Formation [promega.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Simulations Plus [simulations-plus.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 28. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. portlandpress.com [portlandpress.com]
- 33. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 34. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Amide Bond Formation in PROTAC Synthesis
Welcome to the technical support center for optimizing amide bond formation in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of amide coupling in PROTAC development.
Troubleshooting Guide
Amide bond formation is a critical step in PROTAC synthesis, often connecting the protein-of-interest (POI) ligand, the E3 ligase ligand, and the linker.[1][2] Despite its routine nature, this reaction can present several challenges. The following table summarizes common issues, their potential causes, and recommended solutions to streamline your optimization process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inefficient coupling reagent for the specific substrates.- Steric hindrance from bulky protecting groups or complex fragments.- Deactivation of the carboxylic acid.- Low reactivity of the amine (e.g., electron-deficient anilines).- Use of amine as a salt (e.g., HCl or TFA salt) without sufficient base.[3][4] | - Switch to a more powerful coupling reagent (e.g., HATU, HCTU, COMU).[5]- Increase reaction temperature and/or time.[6]- Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[6]- Increase the equivalents of the coupling reagent (1.1-1.5 eq.).[6]- Ensure at least one extra equivalent of base is used for amine salts to neutralize the acid.[3] |
| Presence of Side Products | - N-acylurea formation: Rearrangement of the O-acylisourea intermediate when using carbodiimides (e.g., EDC, DCC).[7][8]- Guanidinylation: Reaction of the amine with excess uronium-based coupling reagent (e.g., HBTU, HATU).[5]- Epimerization/Racemization: Loss of stereochemical integrity at a chiral center adjacent to the carboxylic acid.[9][10] | - Add an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to trap the activated intermediate.[6][11][12]- Use phosphonium-based reagents (e.g., PyBOP, PyAOP) which do not cause guanidinylation.[5]- Perform the reaction at lower temperatures (e.g., 0 °C).- Use coupling reagents known to suppress racemization, such as HATU or COMU.[9][10] |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Reagents (solvents, amines) are not anhydrous.- Poor solubility of starting materials. | - Monitor the reaction by TLC or LC-MS and consider a second addition of the coupling reagent if the reaction stalls.[8]- Use anhydrous solvents and ensure starting materials are dry.[6]- Screen different solvents to improve solubility. Common choices include DMF, DCM, DMSO, and NMP.[4][6][13][14] |
| Difficulty with Purification | - Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).- Excess reagents remaining in the crude product. | - If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[7]- For water-soluble byproducts from reagents like EDC, perform an aqueous work-up.[9][10]- Employ resin-bound scavengers to remove unreacted starting materials.[12] |
Frequently Asked Questions (FAQs)
Q1: How do I select the best coupling reagent for my PROTAC synthesis?
A1: The choice of coupling reagent depends on the specific substrates.
-
Carbodiimides (EDC, DCC): Cost-effective for simple couplings. Often used with additives like HOBt or OxymaPure to improve efficiency and reduce side reactions.[7][9][13]
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): Highly reactive and efficient, especially for challenging couplings involving sterically hindered or electron-deficient substrates.[5][6][9] HATU is particularly effective at minimizing racemization.[8][9]
-
Phosphonium Salts (PyBOP, PyAOP): Also very effective and do not cause guanidinylation side reactions, which can occur with uronium reagents.[5][9]
-
Oxyma-based Reagents (COMU): Offer high reactivity, similar to HATU, but are not based on potentially explosive triazoles and their byproducts are water-soluble, simplifying purification.[5][10]
Q2: What is the role of a base in the reaction, and which one should I use?
A2: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction.[6][15]
-
Diisopropylethylamine (DIPEA): A sterically hindered base, often the preferred choice to minimize potential side reactions.[6]
-
Triethylamine (TEA): Another common non-nucleophilic base.[6]
-
N-Methylmorpholine (NMM): Has been identified as an effective base in high-throughput PROTAC synthesis, helping to mitigate cytotoxicity and suppress byproduct formation.[12]
Q3: Which solvent is most suitable for amide coupling in PROTAC synthesis?
A3: Anhydrous polar aprotic solvents are generally the best choice.
-
Dimethylformamide (DMF) and Dichloromethane (DCM): Frequently used due to their good solvating properties for a wide range of substrates.[6][14]
-
Dimethyl Sulfoxide (DMSO): Also commonly used, particularly in automated synthesis platforms.[12][13]
-
N-Methyl-2-pyrrolidone (NMP): Can be an optimal choice, sometimes providing better conversion rates than DMF.[4]
Q4: How can I minimize racemization of chiral centers during coupling?
A4: Racemization can be a significant issue, especially with sensitive amino acid residues. To minimize it:
-
Employ coupling reagents known to suppress racemization, such as HATU.[8][9]
-
Perform the reaction at lower temperatures (e.g., starting at 0 °C).[8]
-
Choose a non-nucleophilic, hindered base like DIPEA.[6]
Q5: My amine starting material is a salt (e.g., HCl or TFA salt). How does this affect the reaction?
A5: The acidic counterion of the amine salt will react with the base. It is crucial to add at least one additional equivalent of base to neutralize this acid, in addition to the amount needed for the coupling reaction itself. Failure to do so can lead to poor or no conversion.[3]
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a general method for amide bond formation using HATU, a highly effective coupling reagent.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Activation: Add HATU (1.1-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine (1.0-1.1 equivalents) to the reaction mixture. If the amine is provided as a salt, ensure an additional equivalent of base is used.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute aqueous acid (e.g., 1N HCl), a dilute aqueous base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Decision workflow for optimizing amide coupling reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. growingscience.com [growingscience.com]
PROTAC Synthesis Technical Support Center: Troubleshooting Poor Yield and Purity
Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor synthetic yield and purity during their experiments.
Frequently Asked Questions (FAQs)
Q1: My overall PROTAC synthetic yield is very low. What are the common culprits?
Low synthetic yield in a multi-step PROTAC synthesis can be attributed to several factors. These often relate to the efficiency of coupling reactions, the stability of intermediates, and purification losses. Key areas to investigate include:
-
Inefficient Coupling Reactions: The formation of amide or ether linkages between the target protein binder, the linker, and the E3 ligase ligand is a critical step. Suboptimal reaction conditions, such as incorrect coupling reagents, temperature, or reaction time, can lead to low yields.[1]
-
Linker Synthesis Complexity: The linker itself can be a source of yield loss, especially if it is long, complex, or has poor solubility.[2][3][] The synthesis of linkers with specific rigidity or functional groups can be challenging.[2]
-
Protecting Group Strategy: Inefficient protection or deprotection of functional groups on the warhead, linker, or E3 ligase ligand can lead to side reactions and a decrease in the desired product.
-
Purification Losses: PROTACs are often large and sometimes "greasy" molecules, which can make purification by chromatography challenging, leading to significant loss of material.[1]
Q2: I'm observing significant impurities in my final PROTAC product. What are the likely sources?
Purity issues often stem from incomplete reactions or the presence of side products. Common sources of impurities include:
-
Unreacted Starting Materials: Incomplete consumption of the initial protein binder, linker, or E3 ligase ligand is a frequent cause of impurities.
-
Side Products from Coupling Reactions: The use of certain coupling reagents can lead to the formation of byproducts that are difficult to remove.
-
Epimerization: For PROTACs with chiral centers, particularly in the E3 ligase ligand (e.g., VHL ligands), epimerization can occur under certain reaction conditions, leading to diastereomeric impurities that can be difficult to separate.[5]
-
Degradation of the PROTAC Molecule: Some PROTACs may be unstable under the final deprotection or purification conditions, leading to the formation of degradation products.
Q3: My linker synthesis or conjugation is proving to be the bottleneck. What can I do?
Linker design and synthesis are critical for PROTAC efficacy and can be synthetically challenging.[2][3] If you are facing difficulties:
-
Simplify the Linker: Initially, consider using a simpler and more synthetically tractable linker, such as a PEG or alkyl chain, to establish a successful synthetic route before moving to more complex designs.[3]
-
Optimize Coupling Chemistry: Experiment with different coupling reagents and conditions. For example, for amide bond formation, explore various carbodiimide-based reagents (e.g., EDC, DIC) with additives like HOBt or HATU.
-
Consider "Click Chemistry": The use of copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) can provide a highly efficient and high-yielding method for conjugating the different components of the PROTAC.[3][6]
Q4: How do I confirm the identity and purity of my synthesized PROTAC?
A combination of analytical techniques is essential for the thorough characterization of your PROTAC:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for confirming the molecular weight of your PROTAC and assessing its purity.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the purity of the final product by analyzing the peak area of the PROTAC relative to impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of the PROTAC and ensuring that all components have been successfully conjugated in the correct orientation.[][11][12]
Troubleshooting Guides
Guide 1: Addressing Low Reaction Conversion
If you are observing low conversion in your coupling reactions, consider the following steps in a systematic manner.
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Tackling Difficult Purifications
Purifying PROTACs can be challenging due to their often high molecular weight and lipophilicity.
| Problem | Potential Solution | Analytical Method for Verification |
| Poor solubility in purification solvents | Screen a wider range of solvent systems for chromatography. Consider using a reverse-phase column with a gradient that includes organic solvents like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or TFA. | HPLC, LC-MS |
| Co-elution of impurities with the product | Optimize the HPLC gradient to improve separation. Consider using a different stationary phase (e.g., C8 instead of C18) or a different purification technique like preparative thin-layer chromatography (TLC) or supercritical fluid chromatography (SFC). | HPLC, LC-MS |
| Product degradation during purification | If using TFA in the mobile phase, neutralize the collected fractions immediately. Minimize exposure to strong acids or bases. | LC-MS to check for degradation products |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for the final coupling of a carboxylic acid-functionalized linker-E3 ligase ligand conjugate with an amine-containing target protein binder.
-
Dissolution: Dissolve the carboxylic acid-containing fragment (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-containing fragment (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, HPLC, and NMR.
Protocol 2: PROTAC Purification by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or methanol).
-
Column and Mobile Phase: Use a C18 reverse-phase preparative HPLC column. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Elution: Start with a low percentage of Solvent B and gradually increase the concentration to elute the PROTAC. A typical gradient might be 5% to 95% Solvent B over 30 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the main peak corresponding to the PROTAC.
-
Analysis of Fractions: Analyze the collected fractions by LC-MS to identify those containing the pure product.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a solid.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general mechanism of action of a PROTAC and a typical synthetic workflow.
Caption: Mechanism of PROTAC-induced protein degradation.[13][14][15][16][17]
Caption: A typical workflow for PROTAC synthesis.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
- 8. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Confirming Target Engagement of AHPC-based PROTACs
For researchers, scientists, and drug development professionals, confirming the direct interaction of a Proteolysis Targeting Chimera (PROTAC) with its intended target protein and E3 ligase is a critical step in the development of these novel therapeutics. This guide provides a comparative overview of key experimental methods for validating the target engagement of PROTACs that utilize the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ligase.
This guide presents a side-by-side comparison of common assays, offering insights into their principles, advantages, and limitations. Detailed experimental protocols for each method are provided to facilitate practical implementation in the laboratory.
The PROTAC Mechanism of Action: A Ternary Complex is Key
AHPC-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). They achieve this by forming a ternary complex, bringing the POI into close proximity with the VHL E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome. The successful formation of this ternary complex is the cornerstone of PROTAC efficacy and, therefore, a primary focus of target engagement studies.
Caption: PROTAC-mediated protein degradation pathway.
Comparative Analysis of Target Engagement Assays
A variety of biophysical and cell-based assays can be employed to confirm and quantify the target engagement of AHPC-based PROTACs. The choice of assay depends on the specific question being addressed, from initial validation of binding to quantitative assessment of degradation in a cellular context.
| Assay Type | Method | Principle | Key Parameters | Advantages | Limitations |
| Biophysical Assays | Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Binding Affinity (K D ), Association Rate (k a ), Dissociation Rate (k d ), Cooperativity (α) | Real-time, label-free analysis of binary and ternary complex formation; provides kinetic information.[1][2][3] | Requires purified proteins; potential for artifacts due to protein immobilization. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, in-solution measurement of thermodynamic parameters. | Requires large amounts of purified protein; lower throughput. | |
| Cell-Based Assays | NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer that competes with the PROTAC for binding. | Intracellular IC 50 , Target Occupancy | Quantitative measurement of target engagement in live cells; high-throughput compatible.[4][5][6][7] | Requires genetic modification of cells to express the NanoLuc®-fusion protein and a specific fluorescent tracer. |
| Cellular Thermal Shift Assay (CETSA) / HiBiT CETSA | Measures the change in thermal stability of a target protein upon ligand binding. The HiBiT version uses a chemiluminescent readout for higher throughput. | Thermal Shift (ΔT m ), EC 50 | Label-free assessment of target engagement in intact cells or cell lysates without modifying the compound.[8][9][10] | Lower throughput for traditional Western blot-based CETSA; HiBiT version requires genetic tagging. | |
| Western Blot | Measures the amount of a specific protein in a sample using antibodies. | DC 50 (Half-maximal degradation concentration), D max (Maximum degradation) | Direct measurement of protein degradation; widely accessible technique. | Semi-quantitative; lower throughput; antibody-dependent. | |
| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a protein of interest and its binding partners. | Confirmation of Ternary Complex Formation | Demonstrates the formation of the ternary complex in a cellular context. | Can be influenced by antibody specificity and non-specific binding. |
Quantitative Data Summary
| PROTAC | Target | E3 Ligase | Assay | Parameter | Value | Cell Line |
| MZ1 | BRD4 | VHL | Western Blot | DC 50 | ~10 nM | MV4-11 |
| dBET1 | BRD4 | CRBN | Western Blot | DC 50 | ~1 nM | MV4-11 |
| SJFα | p38α | VHL | Western Blot | DC 50 | 7.16 nM | MDA-MB-231 |
| SJFα | p38δ | VHL | Western Blot | D max | 18% | MDA-MB-231 |
| LC-2 | KRAS G12C | VHL | Western Blot | DC 50 | 0.25 - 0.76 µM | Various |
| ARD-2128 | AR | CRBN | - | Oral Bioavailability | 67% (mice) | - |
| ARD-2585 | AR | CRBN | - | - | - | - |
| VHL-SF2 | VHL | - | NanoBRET | IC 50 | 35 µM | HEK293 |
| BRD-SF2 | BRD4 | VHL | HiBiT Assay | DC 50 | 17.2 µM | HEK293 |
| AR-VHL-SF2 | AR | VHL | HiBiT Assay | - | - | LNCaP |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of results.
Experimental Workflow for PROTAC Target Engagement Validation
Caption: A generalized experimental workflow for validating PROTAC target engagement.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of the PROTAC to both the POI and VHL, and to characterize the formation and stability of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified recombinant POI and VHL-ElonginB-ElonginC (VBC) complex
-
AHPC-based PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS, streptavidin)
Protocol:
-
Immobilization:
-
Immobilize the VBC complex onto the sensor chip surface via amine coupling or streptavidin-biotin capture.
-
-
Binary Interaction Analysis (PROTAC to VHL):
-
Inject serial dilutions of the PROTAC over the immobilized VBC surface to determine the binding affinity (K D ) and kinetic parameters (k a , k d ).
-
-
Binary Interaction Analysis (PROTAC to POI):
-
Immobilize the POI and inject serial dilutions of the PROTAC to determine its binding affinity and kinetics.
-
-
Ternary Complex Formation Analysis:
-
Inject a constant, saturating concentration of the POI mixed with serial dilutions of the PROTAC over the immobilized VBC surface.
-
Alternatively, pre-incubate the PROTAC with the POI before injection.
-
The increase in binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine K D , k a , and k d for the ternary complex.
-
Calculate the cooperativity factor (α = K D (binary POI-PROTAC) / K D (ternary complex)). An α > 1 indicates positive cooperativity.[1]
-
HiBiT Cellular Thermal Shift Assay (HiBiT CETSA)
Objective: To determine the intracellular target engagement of a PROTAC by measuring its effect on the thermal stability of the target protein.[8][9][10]
Materials:
-
Cells endogenously expressing the POI tagged with HiBiT
-
AHPC-based PROTAC and vehicle control (e.g., DMSO)
-
Opti-MEM™ I Reduced Serum Medium
-
LgBiT protein and Nano-Glo® Luciferase Assay Reagent
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Luminometer
Protocol:
-
Cell Treatment:
-
Resuspend HiBiT-tagged cells in Opti-MEM and treat with the PROTAC or vehicle at the desired concentrations.
-
Incubate for 1 hour at 37°C.
-
-
Thermal Denaturation:
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 42-68°C) for 3 minutes, followed by a 3-minute cooling step at 25°C.
-
-
Lysis and Luminescence Measurement:
-
Add Nano-Glo® HiBiT Lytic Reagent containing LgBiT protein to each sample.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and complementation.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the temperature for both the vehicle and PROTAC-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target stabilization and therefore engagement.
-
Determine the change in melting temperature (ΔT m ).
-
NanoBRET™ Target Engagement Assay
Objective: To quantify the apparent intracellular affinity of a PROTAC for its target protein in live cells.[4][5][6][7]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the POI fused to NanoLuc® luciferase
-
Fluorescent tracer specific for the POI
-
AHPC-based PROTAC
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring BRET
Protocol:
-
Cell Transfection:
-
Transfect cells with the NanoLuc®-POI fusion plasmid and seed into assay plates. .
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the PROTAC.
-
Add the fluorescent tracer to the cells at a predetermined optimal concentration.
-
Immediately add the PROTAC dilutions to the wells.
-
-
Equilibration:
-
Incubate the plate at 37°C for 2 hours.
-
-
Substrate Addition and BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the donor (460 nm) and acceptor (618 nm) emission signals on a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC 50 .
-
Western Blot for Protein Degradation
Objective: To measure the reduction in the levels of the target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the POI
-
AHPC-based PROTAC and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC 50 and D max values.
-
Conclusion
Confirming target engagement is a multifaceted process that requires the use of orthogonal assays to build a comprehensive understanding of a PROTAC's mechanism of action. Biophysical methods like SPR provide invaluable kinetic and thermodynamic data on the formation of the critical ternary complex. Cell-based assays such as NanoBRET and CETSA offer insights into target binding within the complex cellular environment, while Western blotting provides the ultimate confirmation of successful protein degradation. By employing a combination of these techniques, researchers can confidently validate the on-target activity of their AHPC-based PROTACs and make informed decisions to advance the most promising candidates in the drug discovery pipeline.
References
- 1. aragen.com [aragen.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 8. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
Navigating the PROTAC Linker Landscape: A Comparative Analysis of PEG and Alkyl Tethers in PROTAC Design
For researchers, scientists, and drug development professionals engaged in the pioneering field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate proteins of interest, are composed of a warhead that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two crucial elements. The linker, far from being a passive spacer, profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2] This guide presents an objective, data-driven comparison of two of the most commonly employed flexible linkers: polyethylene (B3416737) glycol (PEG) and alkyl chains.
The choice between a hydrophilic PEG linker and a more lipophilic alkyl linker can dramatically impact a PROTAC's performance, influencing everything from ternary complex formation to in vivo pharmacokinetics.[3] While both linker types have been instrumental in the development of potent degraders, they offer distinct advantages and disadvantages that must be carefully considered in the context of the specific target protein and E3 ligase pair.[4]
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: PROTAC-mediated protein degradation pathway.
Comparative Analysis of PEG vs. Alkyl Linkers
The selection of the linker is a critical optimization step in PROTAC development. Flexible linkers, such as PEG and alkyl chains, are often the starting point for library synthesis due to their commercial availability and synthetic tractability.[2]
Polyethylene Glycol (PEG) Linkers: PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity.[3] This increased water solubility can be advantageous for improving the often-poor solubility of complex PROTAC molecules.[3] The flexibility of PEG chains can also facilitate the formation of a productive ternary complex.[1] However, PEG linkers may be more susceptible to oxidative metabolism and can sometimes negatively impact cell permeability.[3][4]
Alkyl Linkers: Alkyl linkers, consisting of simple hydrocarbon chains, are more hydrophobic in nature.[3] This lipophilicity can enhance cell membrane permeability.[3] Alkyl chains are generally considered to be more metabolically stable than their PEG counterparts.[4] However, their hydrophobicity can lead to poor aqueous solubility, which may pose challenges for formulation and bioavailability.[3]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of PROTACs containing PEG versus alkyl linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.
Table 1: Physicochemical Properties
| PROTAC Class | Linker Type | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| BRD4-targeting | Alkyl | 785.9 | 4.2 | 165.2 |
| PEG2 | 831.9 | 3.5 | 174.5 | |
| PEG4 | 919.0 | 2.8 | 193.0 | |
| SMARCA2-targeting | Alkyl | >800 | - | - |
| PEG2 | >850 | - | - | |
| PEG4 | >900 | - | - |
Data is illustrative and compiled from various sources in the literature.
Table 2: Biological Performance
| Target Protein | E3 Ligase | Cell Line | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| SMARCA2 | VHL | - | Alkyl | >1000 | <20 | 2.5 |
| VHL | - | PEG2 | 500 | 55 | 1.8 | |
| VHL | - | PEG4 | 250 | 70 | 1.1 | |
| BTK | CRBN | Ramos | Alkyl/Ether | 1-40 | >90 | - |
| CRBN | Mino | PEG6 | - | >90 | - | |
| ERα | VHL | MCF7 | 16-atom (PEG/Alkyl mix) | ~1 | ~95 | - |
| CRBN (self-degradation) | VHL | HEK293T | 9-atom alkyl | Concentration-dependent | - | - |
| VHL | HEK293T | 3-PEG units | Weak degradation | - | - |
DC₅₀: concentration for 50% degradation; Dₘₐₓ: maximum degradation. Data is illustrative and compiled from various sources in the literature.[2][5][6]
Experimental Workflow for PROTAC Evaluation
The development and comparison of PROTACs with different linkers typically follow a systematic experimental workflow, from synthesis to cellular characterization.
Figure 2: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTACs. Below are outlines for key experiments.
In Vitro Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Allow cells to adhere for 24 hours. Prepare serial dilutions of the PROTACs (with PEG or alkyl linkers) in cell culture medium. Treat cells with different concentrations of PROTACs or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes. Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Perform densitometric analysis of the protein bands and normalize the target protein band intensity to the loading control to determine the percentage of degradation.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation of the ternary complex:
-
Surface Plasmon Resonance (SPR): Immobilize the E3 ligase on a sensor chip. Flow the target protein and PROTAC over the surface to measure the binding kinetics and affinity of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing the E3 ligase and target protein to measure the thermodynamic parameters of binding.
-
Förster Resonance Energy Transfer (FRET) / NanoBRET™: Use fluorescently labeled or tagged target protein and E3 ligase to detect their proximity upon addition of the PROTAC in a cellular environment.
Cellular Permeability Assay (PAMPA)
-
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures the passive diffusion of a compound across an artificial lipid-infused membrane.
-
Procedure: A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by the artificial membrane. After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the permeability of the PROTAC.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Objective: To determine the rate of metabolic degradation of a PROTAC.
-
Procedure: Incubate the PROTAC with human liver microsomes (HLM) and an NADPH regenerating system in a phosphate (B84403) buffer (pH 7.4). At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC concentration at each time point.
-
Data Calculation: The in vitro half-life (t₁/₂) of the PROTAC is determined by plotting the natural logarithm of the percentage of remaining PROTAC versus time.
Conclusion
The choice between PEG and alkyl linkers in PROTAC design is a nuanced decision that requires careful consideration of the specific therapeutic objective. PEG linkers offer the advantage of improved solubility, which can be crucial for an otherwise "greasy" molecule, while alkyl linkers can provide enhanced metabolic stability and cell permeability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and often a "sweet spot" of hydrophilicity and hydrophobicity is required. A systematic approach to linker design, involving the synthesis and evaluation of a library of PROTACs with varying linker compositions and lengths, is essential for identifying potent and drug-like protein degraders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of novel PROTAC candidates.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Truth: A Guide to Validating PROTAC-Induced Degradation Over Transcriptional Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of essential techniques to rigorously validate that a PROTAC (Proteolysis-Targeting Chimera) is achieving its intended goal: targeted protein degradation, not simply altering gene expression. Distinguishing between these two outcomes is paramount in the development of effective and specific protein-degrading therapeutics. This guide outlines detailed experimental protocols, presents comparative data, and illustrates key workflows to ensure robust and reliable validation of your PROTAC candidates.
PROTACs represent a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule typically consists of a ligand that binds the target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1] However, the observed reduction in protein levels could also stem from transcriptional repression. Therefore, a multi-pronged validation strategy is crucial.
Core Validation Strategy: An Orthogonal Approach
A robust validation workflow for a PROTAC should incorporate multiple, independent methods to confirm the mechanism of action. This orthogonal approach provides a higher degree of confidence in the observed effects. The primary methods to differentiate protein degradation from transcriptional effects are:
-
Western Blotting: To directly measure the reduction in target protein levels.
-
Quantitative Real-Time PCR (qPCR): To assess the mRNA levels of the target gene, ensuring they are not significantly changed.
-
RNA-Sequencing (RNA-seq): To perform a global analysis of the transcriptome and identify any off-target transcriptional effects.
-
Quantitative Proteomics: To confirm on-target degradation and assess proteome-wide selectivity.
Below, we delve into the specifics of each technique, providing comparative data and detailed protocols.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data from key experiments used to validate PROTAC-induced degradation of a hypothetical target protein, "Target X".
Table 1: Western Blot Analysis of Target X Degradation
| PROTAC Concentration | % Target X Protein Remaining (Normalized to Loading Control) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 52% |
| 100 nM | 15% |
| 1 µM | 18% (Hook Effect) |
Data is representative and adapted from typical PROTAC validation studies.[2][3]
Table 2: qPCR Analysis of Target X mRNA Levels
| PROTAC Concentration | Relative Target X mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| 10 nM | 1.1 |
| 100 nM | 0.95 |
| 1 µM | 1.05 |
Data is representative, showing no significant change in mRNA levels, which is the expected outcome for a true degrader.
Table 3: RNA-Sequencing Analysis of Off-Target Transcriptional Effects
| Gene | log2(Fold Change) (PROTAC vs. Vehicle) | Adjusted p-value |
| Target X | -0.05 | 0.95 |
| Housekeeping Gene (e.g., GAPDH) | 0.02 | 0.98 |
| Known Downstream Effector 1 | -1.5 | < 0.01 |
| Unrelated Gene A | 0.1 | 0.85 |
| Unrelated Gene B | -0.08 | 0.90 |
This representative data illustrates the expected outcome: no significant change in the mRNA level of the target gene itself, but potential changes in downstream effector genes as a consequence of protein degradation. The lack of significant changes in unrelated genes suggests high specificity.
Table 4: Quantitative Proteomics (TMT-based) of a BRD4-Targeting PROTAC
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | On/Off-Target |
| BRD4 | -3.5 | < 0.001 | On-Target |
| BRD2 | -1.2 | > 0.05 | Off-Target (minor) |
| BRD3 | -1.1 | > 0.05 | Off-Target (minor) |
| c-Myc | -2.8 | < 0.01 | Downstream Effect |
| IKZF1 | 0.1 | > 0.05 | Unaffected |
| IKZF3 | 0.05 | > 0.05 | Unaffected |
This data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC. The values are illustrative of typical results demonstrating on-target degradation and potential downstream effects.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[1]
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
d. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
Quantitative Real-Time PCR (qPCR) for mRNA Expression
This protocol is to assess whether the PROTAC affects the transcription of the target gene.
a. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for Western blotting.
b. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
c. qPCR:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform qPCR using a real-time PCR system with standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
d. Data Analysis:
-
Calculate the relative mRNA expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
-
Compare the fold change in mRNA expression between PROTAC-treated and vehicle-treated samples.
RNA-Sequencing (RNA-seq) for Global Transcriptional Profiling
RNA-seq provides a comprehensive view of the transcriptome to identify any unintended off-target transcriptional effects of the PROTAC.
a. Experimental Design:
-
Treat cells with the PROTAC at a concentration that shows significant protein degradation and a vehicle control. Include at least three biological replicates per condition.
-
Choose an appropriate time point for treatment based on the kinetics of protein degradation.
b. Library Preparation and Sequencing:
-
Extract high-quality total RNA from the treated and control cells.
-
Perform library preparation, which typically includes mRNA purification (poly-A selection) or ribosomal RNA depletion, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
c. Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the PROTAC-treated and control groups.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways that are significantly affected by the PROTAC treatment.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows.
Conclusion
Validating that a PROTAC induces bona fide protein degradation and is not primarily acting through transcriptional repression is a cornerstone of preclinical PROTAC development. By employing a combination of Western blotting, qPCR, and global profiling methods like RNA-seq and quantitative proteomics, researchers can build a comprehensive and compelling data package. This multi-faceted approach not only confirms the intended mechanism of action but also provides critical insights into the selectivity and potential off-target effects of the PROTAC molecule, ultimately paving the way for the development of safer and more effective therapeutics.
References
A Comparative Analysis of (S,R,S)-AHPC and its Inactive Epimer as a Negative Control in Targeted Protein Degradation
For Immediate Publication
[City, State] – [Date] – In the rapidly advancing field of targeted protein degradation, the use of precise molecular tools is paramount for validating experimental findings. This guide provides a comprehensive comparison of the active von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and its inactive (S,S,S)-epimer. The latter serves as a critical negative control to ensure that the degradation of a target protein is a direct result of the intended PROTAC (Proteolysis-Targeting Chimera) mechanism. This comparison is essential for researchers, scientists, and drug development professionals engaged in the design and validation of novel protein degraders.
The fundamental principle of a PROTAC is to induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system. The (S,R,S) stereoisomer of AHPC is an effective VHL ligand, facilitating the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. In contrast, the (S,S,S)-epimer is designed to be inactive, meaning it does not bind to VHL and, consequently, should not induce degradation of the target protein.[1]
Quantitative Comparison of Active vs. Inactive Epimer in a PROTAC System
To illustrate the critical difference in activity between the two epimers, we present data from a study by Crew et al. (2018), which developed a PROTAC to target the TANK-binding kinase 1 (TBK1). The study synthesized a potent TBK1 degrader, herein referred to as TBK1 PROTAC, which incorporates the active (S,R,S)-AHPC ligand. As a crucial negative control, an analogous PROTAC was synthesized with the inactive (S,S,S)-AHPC epimer.
The efficacy of these two compounds in degrading TBK1 was assessed by Western blot analysis in a human cancer cell line. The results clearly demonstrate that only the PROTAC containing the active (S,R,S)-AHPC epimer leads to a significant, concentration-dependent degradation of TBK1. The PROTAC with the inactive (S,S,S)-epimer showed no degradation of TBK1, even at high concentrations, confirming that the degradation is dependent on the specific interaction with the VHL E3 ligase.
| Compound | Target Protein | Cell Line | Assay | DC50 (nM) | Dmax (%) |
| TBK1 PROTAC ((S,R,S)-AHPC) | TBK1 | H23 | Western Blot | 12 | 96 |
| Inactive Epimer Control | TBK1 | H23 | Western Blot | >1000 | No degradation observed |
Table 1: Comparative activity of a TBK1-targeting PROTAC synthesized with the active (S,R,S)-AHPC ligand versus its inactive (S,S,S)-epimer control. Data is based on the findings of Crew et al., 2018.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of PROTACs
The synthesis of the TBK1-targeting PROTACs involves the coupling of the TBK1 ligand, the respective AHPC epimer (active or inactive), and a linker. For detailed synthetic procedures, please refer to the supporting information of the original publication by Crew et al. (2018).
Cell Culture and Treatment
Human H23 lung adenocarcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For degradation experiments, cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the cells were treated with varying concentrations of the TBK1 PROTAC or the inactive epimer control for 16 hours.
Western Blot Analysis for Protein Degradation
1. Cell Lysis:
-
After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS).
-
Cells were lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Lysates were clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
2. Protein Quantification:
-
The total protein concentration of the supernatants was determined using a BCA (bicinchoninic acid) protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) from each sample were mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated overnight at 4°C with a primary antibody specific for TBK1. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
The intensity of the protein bands was quantified using densitometry software. The level of TBK1 was normalized to the loading control.
-
The percentage of protein remaining was calculated relative to the vehicle-treated control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) were determined from the dose-response curves.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A streamlined workflow for Western blot analysis of protein degradation.
The stark contrast in activity between (S,R,S)-AHPC and its (S,S,S)-epimer underscores the importance of stereochemistry in drug design and the necessity of using appropriate negative controls to validate the mechanism of action for targeted protein degraders. The data and protocols presented here provide a clear and objective guide for researchers in this exciting and rapidly evolving field.
References
A Head-to-Head Comparison: LC-MS and NMR Analysis for Structural Validation of Synthesized PROTACs
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the unequivocal structural validation of newly synthesized Proteolysis Targeting Chimeras (PROTACs) is a critical step. This guide provides a comprehensive comparison of two cornerstone analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into their respective strengths, limitations, and practical applications in the structural elucidation of these complex bifunctional molecules.
The unique tripartite structure of PROTACs—comprising a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker—necessitates a multi-faceted analytical approach to confirm their identity, purity, and structural integrity. While both LC-MS and NMR are indispensable tools in the chemist's arsenal, they provide distinct and complementary information. LC-MS excels in providing rapid and highly sensitive determination of molecular weight and purity, whereas NMR offers an unparalleled, in-depth view of the molecule's atomic-level connectivity and three-dimensional structure.[1]
Quantitative Data Comparison: LC-MS vs. NMR for PROTAC Analysis
To facilitate a clear understanding of the performance characteristics of each technique, the following table summarizes key quantitative parameters.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight, elemental formula, fragmentation patterns, purity | Detailed 3D molecular structure, atomic connectivity (¹H, ¹³C, ¹⁵N), stereochemistry |
| Sensitivity | High (picogram to nanogram range)[1] | Lower (milligram to microgram range)[1] |
| Limit of Detection (LOD) | Typically in the low pg/mL to ng/mL range for PROTACs.[2][3] | In the micromolar (µM) to millimolar (mM) concentration range.[4][5] |
| Resolution | High mass resolution can differentiate isobaric species. | High spectral resolution distinguishes subtle differences in chemical environments, crucial for isomer differentiation. |
| Sample Amount | Nanogram to microgram quantities on-column. | Typically 0.1 - 5.0 mg of sample dissolved in 0.5-0.7 mL of deuterated solvent.[4][5] |
| Analysis Time | Rapid, typically minutes per sample.[1][3] | Longer, from minutes for simple 1D spectra to hours or days for complex 2D/3D experiments.[1][6] |
| Quantitative Analysis | Can be highly quantitative with appropriate calibration standards. | Inherently quantitative under specific experimental conditions.[7] |
| Isomer Differentiation | Can be challenging for isomers with the same mass and similar fragmentation. | Excellent for distinguishing between isomers (e.g., regioisomers, stereoisomers).[7] |
| Hyphenation | Inherently hyphenated (Liquid Chromatography coupled to Mass Spectrometry). | Can be coupled with LC (LC-NMR), though less common and technically challenging.[8] |
The Power of Synergy: A Combined Approach
While the table above highlights the individual strengths of LC-MS and NMR, their true power in PROTAC validation lies in their synergistic application. A typical workflow involves an initial, rapid screen by LC-MS to confirm the successful synthesis of the target molecule by verifying its molecular weight and assessing its purity. Following this confirmation, NMR spectroscopy is employed for a comprehensive structural elucidation, providing unequivocal proof of the desired chemical architecture. This integrated approach ensures the highest level of confidence in the synthesized PROTAC before proceeding with further biological evaluation.[1]
Experimental Protocols
Below are detailed methodologies for the structural validation of a synthesized PROTAC using both LC-MS and NMR.
LC-MS Protocol for Structural Validation of a Synthesized PROTAC
This protocol outlines a general procedure for confirming the molecular weight and purity of a newly synthesized PROTAC.
1. Sample Preparation:
- Dissolve the synthesized PROTAC in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) to a final concentration of approximately 1 mg/mL.
- If the sample contains salts or other non-volatile components, a simple protein precipitation or solid-phase extraction (SPE) cleanup may be necessary. For a crude reaction mixture, a dilution in the mobile phase is often sufficient.
2. LC-MS System and Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for PROTAC analysis.[3]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold for a minute, and then return to the initial conditions to re-equilibrate the column. The exact gradient will need to be optimized for the specific PROTAC.
- Flow Rate: 0.3 - 0.5 mL/min for a standard analytical column.
- Injection Volume: 1 - 5 µL.
- Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is ideal for accurate mass measurement. A triple quadrupole (QqQ) instrument is excellent for targeted quantification.[9]
- Ionization Mode: Positive ion mode is typically used for PROTACs.
- Data Acquisition: Acquire data in full scan mode to detect the molecular ion ([M+H]⁺, [M+Na]⁺, etc.). If fragmentation information is desired, data-dependent acquisition (DDA) or tandem MS (MS/MS) experiments can be performed.
3. Data Analysis:
- Extract the ion chromatogram for the expected m/z of the synthesized PROTAC.
- Verify that the major peak in the chromatogram corresponds to the target molecule.
- Analyze the mass spectrum of the main peak to confirm the accurate mass of the PROTAC. The measured mass should be within 5 ppm of the theoretical mass.
- Assess the purity of the sample by integrating the peak area of the target PROTAC relative to the total peak area of all detected components in the chromatogram.
NMR Protocol for Structural Elucidation of a Synthesized PROTAC
This protocol provides a step-by-step guide for the detailed structural characterization of a purified PROTAC.
1. Sample Preparation:
- Ensure the PROTAC sample is of high purity (>95%), as impurities can complicate spectral analysis.
- Dissolve 1-5 mg of the purified PROTAC in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent depends on the solubility of the PROTAC. DMSO-d₆ is a common choice due to its ability to dissolve a wide range of organic molecules.
- Transfer the solution to a clean 5 mm NMR tube.
2. NMR Data Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion, which is particularly important for complex molecules like PROTACs.
- ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides information on the number of different types of protons and their chemical environments.
- ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum (e.g., using a broadband inverse-gated decoupling sequence). This provides information on the number of different types of carbon atoms.
- 2D NMR Experiments: To establish the connectivity of atoms, a suite of two-dimensional NMR experiments is essential:
- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps to piece together fragments of the molecule.
- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded protons and heteronuclei (e.g., ¹H-¹³C). This allows for the assignment of protons to their attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is crucial for connecting the different fragments of the PROTAC, such as the warhead, linker, and E3 ligase ligand.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of whether they are directly bonded. This provides information about the three-dimensional structure and conformation of the PROTAC.
3. Data Analysis and Structure Elucidation:
- Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
- Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to systematically assign all proton and carbon signals to the specific atoms in the proposed PROTAC structure.
- Use the through-space correlations from the NOESY/ROESY spectra to confirm the overall stereochemistry and conformation of the molecule.
- The complete and unambiguous assignment of all signals consistent with the proposed structure provides definitive proof of its identity.
Visualizing the Workflow
To illustrate the logical flow of PROTAC synthesis and structural validation, the following diagrams are provided.
Caption: Workflow for PROTAC synthesis and structural validation.
Caption: Relationship between LC-MS and NMR in PROTAC validation.
Alternative and Complementary Techniques
While LC-MS and NMR are the workhorses for PROTAC structural validation, other techniques can provide valuable complementary information:
-
X-ray Crystallography: For PROTACs that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information at atomic resolution. However, obtaining suitable crystals can be a significant bottleneck.
-
High-Resolution Mass Spectrometry (HRMS): While often part of an LC-MS setup, standalone HRMS can provide highly accurate mass measurements, which can be used to determine the elemental composition of the synthesized PROTAC with high confidence.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of specific functional groups within the PROTAC molecule, providing another layer of structural confirmation.
-
Chiral Chromatography: For PROTACs containing stereocenters, chiral chromatography can be used to separate and quantify the different enantiomers or diastereomers, ensuring the desired stereoisomer has been synthesized.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Sample requirements - Analyzing NMR data [airen.bcm.umontreal.ca]
- 5. nmr-bio.com [nmr-bio.com]
- 6. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Assessing Off-Target Effects of (S,R,S)-AHPC-based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) utilizing Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. Among the various E3 ligase recruiters, the von Hippel-Lindau (VHL) ligand (S,R,S)-AHPC has gained prominence. This guide provides a comprehensive comparison of methodologies to assess the off-target effects of (S,R,S)-AHPC-based degraders against other common degrader platforms, supported by experimental data and detailed protocols.
Introduction to (S,R,S)-AHPC-based Degraders
(S,R,S)-AHPC is a high-affinity ligand for the VHL E3 ubiquitin ligase. PROTACs incorporating this moiety act as a bridge between the target protein of interest (POI) and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The stereochemistry of the AHPC ligand is critical for its activity, with the (S,R,S) isomer being the active form and other isomers, such as the (S,S,S) enantiomer, serving as inactive controls essential for delineating on-target from off-target effects.
While (S,R,S)-AHPC-based degraders have shown promise, a thorough evaluation of their off-target profile is paramount for preclinical and clinical development. Off-target degradation can lead to unforeseen toxicity and diminish the therapeutic window of a drug candidate.
Comparison of Off-Target Assessment Methodologies
A multi-pronged approach is essential for a comprehensive assessment of off-target effects. The primary methods include global proteomics, cellular thermal shift assays (CETSA), and phenotypic screening.
| Methodology | Principle | Advantages | Disadvantages |
| Global Proteomics (Mass Spectrometry) | Unbiased, quantitative analysis of the entire proteome to identify proteins that are downregulated upon degrader treatment. | Provides a global and unbiased view of all protein level changes. Can identify unexpected off-targets. | May not distinguish between direct degradation and downstream effects. Requires sophisticated instrumentation and data analysis. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of proteins in the presence of a ligand. Target engagement by the degrader can alter the melting temperature of the target and off-target proteins. | Confirms direct binding of the degrader to proteins in a cellular context. Can identify off-target binders that are not necessarily degraded. | Does not directly measure protein degradation. Not all protein-ligand interactions result in a measurable thermal shift. |
| Phenotypic Screening | Assesses the cellular phenotype (e.g., viability, morphology, signaling pathway activation) upon degrader treatment in various cell lines or genetic backgrounds. | Provides a functional readout of both on-target and off-target effects. Can uncover unexpected biological consequences. | Target deconvolution can be challenging. The observed phenotype may be a result of complex downstream effects. |
Comparative Off-Target Profile: (S,R,S)-AHPC-based vs. Other Degraders
The choice of E3 ligase recruiter can significantly influence the off-target profile of a PROTAC. While direct, comprehensive head-to-head quantitative proteomics data for the same target across different degrader platforms is still emerging, existing literature provides valuable insights.
VHL-based degraders, such as those utilizing (S,R,S)-AHPC, are generally considered to have a favorable selectivity profile. In contrast, some CRBN-based degraders, which often employ derivatives of thalidomide (B1683933) like pomalidomide, have been reported to induce off-target degradation of certain zinc-finger transcription factors.[1]
Below is a comparative summary based on available data for BET-family protein degraders, a well-studied class of PROTACs.
| Degrader Class | E3 Ligase Recruiter | Target Protein | Key Off-Target Observations | Reference |
| VHL-based | (S,R,S)-AHPC derivative | BRD4 | Generally high selectivity for BET family members. | [2][3] |
| CRBN-based | Pomalidomide derivative | BRD4 | Off-target degradation of zinc-finger proteins (e.g., ZFP91, ZNF692). | [1] |
| IAP-based | Bestatin derivative | BRD4 | Potential for off-target effects related to the intrinsic biology of IAP proteins. |
Note: This table is a synthesis of findings from multiple studies and direct quantitative comparisons under identical experimental conditions are limited.
Experimental Protocols
Global Proteomics using Mass Spectrometry
This protocol outlines a typical workflow for identifying off-target protein degradation using quantitative mass spectrometry.
a. Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with the (S,R,S)-AHPC-based degrader at various concentrations (e.g., 0.1, 1, 10x DC50) and time points (e.g., 6, 12, 24 hours).
-
Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Inactive enantiomer control (e.g., (S,S,S)-AHPC-based degrader).
-
Warhead-only control (ligand for the target protein).
-
(S,R,S)-AHPC-linker only control (without the warhead).
-
b. Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
c. Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label peptides from each condition with a unique isobaric tag according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
d. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
e. Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to controls.
-
Filter for proteins that show dose-dependent degradation and are not significantly affected by the inactive control.
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform CETSA to assess target and off-target engagement of a degrader.[1][4]
a. Cell Treatment:
-
Treat intact cells with the (S,R,S)-AHPC-based degrader or vehicle control for a defined period.
b. Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
c. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Transfer the supernatant containing the soluble proteins to a new plate.
d. Protein Detection:
-
Quantify the amount of soluble target and potential off-target proteins using methods such as Western blot or targeted proteomics (e.g., parallel reaction monitoring).
e. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement and stabilization.
Visualizations
Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
Caption: Global proteomics workflow for off-target identification.
Caption: On-target vs. off-target signaling effects of a degrader.
Conclusion
The assessment of off-target effects is a critical component of the development of (S,R,S)-AHPC-based degraders. A combination of global proteomics, CETSA, and phenotypic screening, along with the use of appropriate controls, provides a robust framework for identifying and validating potential off-target liabilities. While current data suggests a favorable selectivity profile for VHL-based degraders compared to some other classes, continued rigorous and comparative analysis is essential to fully understand the therapeutic potential and safety of this promising class of molecules.
References
A Researcher's Guide to In Vitro Binding Assays for Measuring Affinity to the VHL E3 Ligase
For researchers in drug discovery and chemical biology, particularly those developing PROTACs (Proteolysis Targeting Chimeras), accurately measuring the binding affinity of small molecules to the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical step. This guide provides a comparative overview of four commonly used in vitro binding assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). We will delve into the experimental protocols, present available quantitative data, and visualize key workflows to aid in the selection of the most suitable assay for your research needs.
Introduction to VHL E3 Ligase
The VHL protein is the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system.[1][2] This complex identifies and tags specific target proteins, most notably hypoxia-inducible factor-1α (HIF-1α), for degradation by the proteasome.[1][2][3] By hijacking this system, PROTACs can induce the degradation of specific proteins of interest, making the VHL E3 ligase a key target in therapeutic development.[1]
Comparison of In Vitro Binding Assays
The choice of a binding assay depends on various factors, including the required throughput, the nature of the interaction, and the availability of reagents and instrumentation. Below is a summary of the key characteristics of four widely used assays.
| Assay | Principle | Throughput | Label Requirement | Information Obtained |
| TR-FRET | Measures the transfer of energy between a donor and an acceptor fluorophore when in close proximity. | High | Requires labeled components (e.g., tagged protein, fluorescent ligand). | Binding affinity (IC50, Kd), ternary complex formation.[4][5] |
| FP | Measures the change in the polarization of fluorescent light upon binding of a small fluorescent molecule to a larger protein. | High | Requires a fluorescently labeled ligand.[6][7] | Binding affinity (IC50, Kd).[6][8] |
| SPR | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Medium | Label-free for the analyte, but one binding partner is immobilized.[9][10] | Binding affinity (Kd), association and dissociation kinetics (kon, koff).[10][11] |
| ITC | Measures the heat change that occurs upon binding of two molecules. | Low | Label-free.[12][13] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13] |
Quantitative Data Comparison
Direct quantitative comparison of binding affinities across different assays can be challenging due to variations in experimental conditions and the specific ligands used. The following table presents a compilation of reported binding affinity values for various VHL ligands, highlighting the assay used for their determination.
| Ligand | Assay | Affinity Metric | Value | Reference |
| VH298 | TR-FRET | IC50 | Not explicitly stated, but showed potent inhibition | [4] |
| FAM-DEALA-Hyp-YIPD | FP | Kd | 560 nM | [3] |
| Compound 24 | FP | IC50 | 0.91 µM | [8] |
| Compound 51 | FP | IC50 | < 1 µM | [8] |
| VH032 derivative | SPR | Kd | 0.17 µM | [1] |
| VH298 | ITC | Kd | 52 nM | [14] |
| VH101 | ITC | Kd | 16 nM | [14] |
| GP262 | SPR | Kd | 0.867 µM (to PI3Kα), 0.479 µM (to mTOR) | [15] |
Note: The values presented are from different studies and should be considered as representative examples rather than a direct head-to-head comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for each of the four binding assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is a competitive binding assay format.
Materials:
-
His-tagged VHL-ElonginB-ElonginC (VBC) complex
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescently labeled VHL ligand (e.g., CELT-150) (acceptor)[4]
-
Test compounds
-
Assay buffer
-
384-well microplate[4]
-
Plate reader with TR-FRET capability[4]
Procedure:
-
Prepare a master mix containing the His-VBC complex and the Tb-anti-His antibody in assay buffer.
-
Dispense the test compounds at various concentrations into the microplate wells.
-
Add the master mix to each well.
-
Add the fluorescently labeled VHL ligand to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes), protected from light.[4]
-
Measure the TR-FRET signal by reading the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[16]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.[16]
Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay.
Materials:
-
VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL peptide probe (e.g., FAM-DEALA-Hyp-YIPD)[3][6]
-
Test compounds
-
Assay buffer
-
Black, low-volume 384-well microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare solutions of the VBC complex and the fluorescent probe in assay buffer.
-
Dispense the test compounds at various concentrations into the microplate wells.
-
Add the VBC complex to each well.
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature to reach equilibrium.
-
Measure the fluorescence polarization in each well.[6]
-
Plot the change in fluorescence polarization against the compound concentration to determine the IC50 value.[6]
Surface Plasmon Resonance (SPR) Assay
This protocol outlines a typical SPR experiment for measuring binding kinetics.
Materials:
-
Recombinant VHL protein
-
Test compound (analyte)
-
SPR sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer
-
SPR instrument
Procedure:
-
Immobilize the VHL protein onto the sensor chip surface using standard amine coupling chemistry.[9]
-
Inject a series of concentrations of the test compound over the sensor surface.[9]
-
Monitor the change in the SPR signal (response units) in real-time to observe association and dissociation.[9]
-
After each injection, regenerate the sensor surface to remove the bound compound.[9]
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[11]
Isothermal Titration Calorimetry (ITC) Assay
This protocol describes a direct titration experiment.
Materials:
-
Purified VHL protein solution
-
Test compound solution
-
ITC instrument
Procedure:
-
Load the test compound solution into the injection syringe.
-
Place the VHL protein solution into the sample cell.
-
Perform a series of small, sequential injections of the test compound into the sample cell.
-
Measure the heat change after each injection until the binding reaction reaches saturation.
-
Perform a control titration by injecting the test compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data and fit the resulting isotherm to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[9]
Visualizations
To better understand the biological context and experimental procedures, the following diagrams are provided.
Conclusion
The selection of an appropriate in vitro binding assay is a critical decision in the study of VHL E3 ligase inhibitors and the development of VHL-recruiting PROTACs. TR-FRET and FP assays offer high-throughput capabilities suitable for primary screening, while SPR and ITC provide more detailed kinetic and thermodynamic information, respectively, which is invaluable for lead optimization. By understanding the principles, protocols, and data outputs of each technique, researchers can make informed decisions to advance their drug discovery programs.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. celtarys.com [celtarys.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 13. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Von Hippel-Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bpsbioscience.com [bpsbioscience.com]
VHL vs. CRBN: A Comparative Guide to E3 Ligase Recruitment in PROTAC-Mediated Protein Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase is a pivotal decision in the design of Proteolysis-Targeting Chimeras (PROTACs). The two most extensively utilized E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN), each present a unique set of characteristics that profoundly influence the efficacy, selectivity, and therapeutic potential of the resulting degrader. This guide provides an objective comparison of VHL and CRBN-based PROTACs, supported by experimental data and detailed methodologies, to empower informed decision-making in targeted protein degradation.
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] The selection of the E3 ligase—VHL or CRBN—is a critical design element that can dictate the pharmacodynamic and pharmacokinetic properties of the PROTAC.[]
At a Glance: Key Differences Between VHL and CRBN
| Feature | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Subcellular Localization | Predominantly cytosolic, but can shuttle to the nucleus.[] | Primarily nuclear, can shuttle to the cytoplasm.[1][] |
| Ligand Characteristics | Ligands recognize a hydroxyproline (B1673980) pharmacophore, often leading to higher molecular weight and more peptidic nature.[1][] | Ligands are typically derivatives of thalidomide (B1683933) (immunomodulatory drugs or IMiDs), which are smaller and more drug-like.[1][] |
| Catalytic Rate | Forms relatively long-lived ternary complexes, potentially beneficial for stable target proteins.[] | Exhibits fast turn-over rates, which can be advantageous for rapidly dividing cells.[] |
| Substrate Promiscuity | Possesses a more buried binding pocket, leading to higher selectivity and a smaller promiscuity window.[] | Exhibits broader substrate promiscuity, which can lead to off-target effects, particularly on zinc-finger transcription factors.[] |
| Tissue Expression | Expression can be low in certain solid tumors and is regulated by oxygen levels.[] | Abundant in hematopoietic cells.[] |
Quantitative Performance Data: A Comparative Overview
The following tables summarize available quantitative data for VHL- and CRBN-based PROTACs targeting various proteins. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the published literature. The data presented here is compiled from different studies and should be interpreted with this consideration.
Table 1: Comparison of EGFR PROTACs
| Compound | E3 Ligase Recruited | Target | DC50 | Cell Line | Reference |
| Degrader 68 | VHL | EGFR L858R | 5.0 nM | HCC-827 | [3] |
| Degrader 68 | VHL | EGFR L858R | 3.3 nM | H3255 | [3] |
| Compound 69 | CRBN | EGFR L858R | 11 nM | HCC-827 | [3] |
| Compound 69 | CRBN | EGFR L858R | 25 nM | H3255 | [3] |
Table 2: Comparison of BCL-XL PROTACs
| Compound | E3 Ligase Recruited | Target | DC50 | Dmax | Cell Line | Reference |
| DT2216 | VHL | BCL-XL | 63 nM | 90.8% | MOLT-4 | [3] |
| CRBN-based PROTACs | CRBN | BCL-XL | Less potent | - | MOLT-4 | [3] |
Table 3: Comparison of p38α PROTACs
| Compound | E3 Ligase Recruited | Target | Activity | Key Feature | Reference |
| NR-11c | VHL | p38α | Potent degradation | Increased solubility | [4] |
| NR-7h | CRBN | p38α | Potent degradation | Poor solubility | [4] |
Table 4: Comparison of CRBN vs. VHL Degradation by Heterobifunctional PROTACs
| Compound | E3 Ligase Recruited | Target | DC50 | Dmax | Cell Line | Observation | Reference |
| 14a | VHL | CRBN | 200 nM | 98% | HeLa | Preferential degradation of CRBN over VHL | [5][6] |
| TD-165 | VHL | CRBN | 20.4 nM | 99.6% | HEK293T | Efficient degradation of CRBN | [7] |
| TD-158 | VHL | CRBN | 44.5 nM | 97.1% | HEK293T | Efficient degradation of CRBN | [7] |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Detailed Experimental Protocols
Western Blotting for Protein Degradation Analysis
Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[8]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[8]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.[8]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples to denature the proteins. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins based on their molecular weight by electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Immunoblotting: Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading.[8]
-
Detection: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Quantification: Perform densitometric analysis of the protein bands using image analysis software. Normalize the band intensity of the target protein to the loading control to determine the extent of degradation.[8]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
PROTAC and Proteasome Inhibitor Treatment: Treat cells with the PROTAC of interest at a concentration known to induce degradation. In a parallel set of experiments, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will block the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific primary antibody conjugated to magnetic or agarose (B213101) beads.
-
Western Blotting for Ubiquitin: Elute the immunoprecipitated proteins and analyze them by western blotting using an antibody that recognizes ubiquitin or polyubiquitin (B1169507) chains. An increase in the ubiquitinated target protein band in the presence of the PROTAC (and its further accumulation with a proteasome inhibitor) confirms the mechanism of action.
Discussion and Future Perspectives
The choice between VHL and CRBN for PROTAC design is not a one-size-fits-all decision and depends on multiple factors including the specific target protein, the desired therapeutic application, and the cellular context.[]
VHL-based PROTACs are often favored for their high selectivity, which can minimize off-target effects.[] The formation of stable, long-lived ternary complexes may be advantageous for degrading highly stable proteins.[] However, the larger, more peptidic nature of VHL ligands can present challenges in achieving good cell permeability and oral bioavailability.[1]
CRBN-based PROTACs , conversely, benefit from smaller, more drug-like ligands, which generally lead to better physicochemical properties.[1] The rapid catalytic rate of CRBN can be beneficial in contexts requiring swift protein knockdown, such as in rapidly proliferating cancer cells.[] However, the broader substrate promiscuity of CRBN necessitates careful evaluation of potential off-target effects, particularly the degradation of neosubstrates like zinc-finger transcription factors, which can lead to immunomodulatory effects.[]
Recent research has also explored the development of hetero-bifunctional PROTACs that can induce the degradation of one E3 ligase by another, opening new avenues for modulating the ubiquitin-proteasome system.[5][6] Studies have shown that VHL can be hijacked to degrade CRBN, highlighting the dynamic interplay between these two key E3 ligases.[5][6][9][10]
Ultimately, the optimal choice of E3 ligase will be determined by empirical data. Head-to-head comparisons of VHL and CRBN-based PROTACs targeting the same protein of interest, under identical experimental conditions, are crucial for making informed decisions in drug discovery programs. The continued exploration of novel E3 ligases and a deeper understanding of the determinants of ternary complex formation and degradation efficiency will further expand the therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Researcher's Guide to Biophysical Assays for Ternary Complex Analysis
For researchers, scientists, and drug development professionals, understanding the stability and geometry of ternary complexes is paramount for advancing novel therapeutics, particularly in the realm of targeted protein degradation. The formation of a stable ternary complex, often mediated by a small molecule such as a PROTAC (Proteolysis Targeting Chimera), is the linchpin for inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation. The precise geometry of this complex dictates the efficiency of the subsequent ubiquitination. This guide provides a comparative overview of key biophysical assays used to elucidate the stability and geometry of these critical interactions, supported by experimental data and detailed protocols.
Understanding Ternary Complex Formation
Ternary complexes in the context of targeted protein degradation involve a target protein, a small molecule degrader, and an E3 ubiquitin ligase. The degrader acts as a molecular glue, bringing the other two proteins into close proximity. The stability of this complex is a key determinant of the degrader's efficacy. Furthermore, the specific three-dimensional arrangement, or geometry, of the complex is crucial for the E3 ligase to effectively transfer ubiquitin to the target protein, marking it for proteasomal degradation.
Caption: Signaling pathway of PROTAC-induced ternary complex formation.
Assays for Ternary Complex Stability
The stability of a ternary complex can be characterized by its thermodynamic and kinetic parameters. Several biophysical techniques are available to measure these properties.[1]
Comparison of Biophysical Assays for Ternary Complex Stability
| Assay | Principle | Key Parameters Measured | Throughput | Sample Consumption | Label-Free? |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | KD, kon, koff | Medium | Low | Yes |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding. | KD, kon, koff | High | Low | Yes |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding.[2] | KD, ΔH, ΔS, Stoichiometry (n) | Low | High | Yes |
| Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on interacting partners.[3] | Proximity, Apparent KD | High | Low | No |
| AlphaLISA | Measures proximity through the generation of a chemiluminescent signal when donor and acceptor beads are brought together.[3] | Proximity, Apparent KD | High | Low | No |
| switchSENSE | Measures conformational changes of DNA nanolevers upon binding, can be combined with FRET.[4][5] | KD, kon, koff | Medium | Low | No (for FRET) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the chemical environment of nuclei upon binding. | KD, Binding Site | Low | High | Yes |
Experimental Protocols for Key Stability Assays
SPR is a powerful technique for quantifying the kinetics and affinity of interactions.[6][7]
Experimental Workflow:
Caption: Workflow for an SPR experiment to measure ternary complex formation.
Protocol:
-
Immobilization: Covalently attach one of the proteins (e.g., the E3 ligase) to the sensor chip surface.
-
Analyte Injection: Inject a solution containing the second protein (the target) and the PROTAC over the sensor surface. The binding of the target and PROTAC to the immobilized E3 ligase causes a change in the refractive index, which is detected in real-time.
-
Dissociation: Flow buffer over the chip to monitor the dissociation of the complex.
-
Data Analysis: The resulting sensorgram is analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9]
Protocol:
-
Sample Preparation: Place one binding partner (e.g., E3 ligase) in the sample cell and the other components (e.g., target protein and PROTAC) in the injection syringe.
-
Titration: A series of small injections of the syringe solution are made into the sample cell.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The data are plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fit to a model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
Assays for Ternary Complex Geometry
Determining the three-dimensional structure of a ternary complex is crucial for understanding the molecular basis of its activity and for rational drug design.
Comparison of Biophysical Assays for Ternary Complex Geometry
| Assay | Principle | Resolution | Key Information Provided | Throughput | Sample Requirements |
| X-ray Crystallography | X-ray diffraction from a protein crystal.[10][11] | Atomic | High-resolution 3D structure, precise bond angles and distances. | Low | High concentration, pure protein that forms well-diffracting crystals. |
| Cryogenic Electron Microscopy (Cryo-EM) | Electron microscopy of flash-frozen molecules in vitreous ice.[10][11] | Near-atomic | 3D structure of large complexes, can handle conformational heterogeneity. | Low | Moderate concentration, pure protein. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei.[11][12] | Atomic | 3D structure in solution, dynamics, mapping of binding interfaces. | Low | High concentration, isotopically labeled protein, size limitations. |
| Small-Angle X-ray Scattering (SAXS) | X-ray scattering from molecules in solution.[9] | Low | Overall shape, size, and conformation of the complex in solution. | Medium | Moderate concentration, pure protein. |
Experimental Protocols for Key Geometry Assays
X-ray crystallography can provide an atomic-resolution picture of the ternary complex, revealing the precise interactions between the PROTAC and both protein partners.
Experimental Workflow:
Caption: Workflow for determining the structure of a ternary complex by X-ray crystallography.
Protocol:
-
Complex Formation and Purification: The target protein, PROTAC, and E3 ligase are mixed in stoichiometric amounts and the resulting ternary complex is purified.
-
Crystallization: The purified complex is subjected to a wide range of conditions to induce the formation of well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is used to calculate an electron density map, into which an atomic model of the complex is built and refined.
Cryo-EM is particularly useful for large, flexible, or heterogeneous complexes that are difficult to crystallize.
Protocol:
-
Sample Preparation: A small volume of the purified ternary complex solution is applied to an EM grid, which is then rapidly plunged into liquid ethane (B1197151) to form a thin layer of vitreous ice.
-
Data Collection: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual complexes in different orientations are collected.
-
Image Processing: The individual particle images are computationally aligned and averaged to generate a 3D reconstruction of the complex.
-
Model Building: An atomic model is built into the resulting 3D map.
Conclusion
The selection of an appropriate biophysical assay is contingent on the specific scientific question, the properties of the molecules involved, and the available resources. For a comprehensive understanding of ternary complex formation, a multi-faceted approach employing a combination of techniques is often necessary. Assays that measure stability provide crucial information on the thermodynamics and kinetics of complex formation, which are key drivers of degrader potency.[13] Concurrently, high-resolution structural methods offer invaluable insights into the geometry of the complex, enabling structure-based drug design and optimization. By leveraging the complementary nature of these techniques, researchers can gain a detailed understanding of the molecular mechanisms underpinning targeted protein degradation and accelerate the development of novel therapeutics.
References
- 1. Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 3. Comparative analysis of biophysical methods for monitoring protein proximity induction in the development of small molecule degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. rapidnovor.com [rapidnovor.com]
- 12. reddit.com [reddit.com]
- 13. books.rsc.org [books.rsc.org]
Determining Potency: A Guide to Dose-Response Experiments for DC50 Value in Protein Degradation
For researchers in drug discovery and development, accurately quantifying the efficacy of novel protein-degrading molecules is paramount. This guide provides a comprehensive comparison of methodologies for conducting dose-response experiments to determine the half-maximal degradation concentration (DC50), a critical parameter for assessing the potency of a protein degrader.
The activity of protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), is characterized by two key metrics: the DC50 value and the Dmax. The DC50 represents the concentration of the degrader at which 50% of the target protein is eliminated, analogous to the IC50 for an inhibitor.[1][2] The Dmax signifies the maximum achievable level of protein degradation.[1] These values are crucial for comparing the potency of different degrader compounds and for selecting promising candidates for further development.
Comparative Analysis of Protein Degraders
The potency of a protein degrader is a key determinant of its therapeutic potential. The table below summarizes key degradation parameters for three hypothetical protein degraders, illustrating how DC50, Dmax, and the Hill Slope are used to compare their efficacy. A lower DC50 value indicates higher potency, while a higher Dmax suggests greater maximal degradation. The Hill Slope provides insight into the steepness of the dose-response relationship.
| Degrader Molecule | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Hill Slope |
| Degrader A | Protein X | HEK293 | 15 | 95 | 1.2 |
| Degrader B | Protein X | HEK293 | 50 | 85 | 0.9 |
| Degrader C (Control) | Protein X | HEK293 | >1000 | <10 | N/A |
Caption: Comparison of DC50, Dmax, and Hill Slope for three hypothetical protein degraders targeting Protein X in HEK293 cells.
Mechanism of Action: Targeted Protein Degradation
Targeted protein degradation technologies, such as PROTACs, leverage the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. A PROTAC is a heterobifunctional molecule with two key domains: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]
References
Optimizing Protein Degradation: A Comparative Analysis of PEG Linker Lengths (PEG2, PEG3, and PEG4)
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process where every component plays a critical role. The linker, a seemingly simple bridge between the target protein ligand and the E3 ligase recruiter, is a key determinant of a PROTAC's efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how different PEG linker lengths—specifically PEG2, PEG3, and PEG4—influence the efficiency of protein degradation, supported by experimental data and detailed methodologies.
The length of the PEG linker is not merely a matter of spacing; it profoundly impacts the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length facilitates the correct orientation and proximity between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.[2] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where ubiquitination is inefficient.[2][3]
Quantitative Comparison of Degradation Efficiency
The effectiveness of a PROTAC is primarily measured by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable. The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| Linker | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG1 | BCR-ABL | N-end rule E3 ligase | K562 | 0.85 | >98 | [4] |
| PEG2 | BCR-ABL | N-end rule E3 ligase | K562 | >10 | ~80 | [4] |
| PEG3 | BCR-ABL | N-end rule E3 ligase | K562 | >10 | ~70 | [4] |
| PEG4 | BCR-ABL | N-end rule E3 ligase | K562 | >10 | ~60 | [4] |
| Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| 12 | ERα | VHL | >1000 | <20 | [2] |
| 16 | ERα | VHL | 26 | >80 | [5] |
| 20 | ERα | VHL | >100 | ~60 | [5] |
| Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference (Hypothetical Data) |
| PEG3 | BRD4 | VHL | 55 | 85 | [6] |
| PEG4 | BRD4 | VHL | 20 | 95 | [6] |
| PEG5 | BRD4 | VHL | 15 | >98 | [6] |
| PEG6 | BRD4 | VHL | 30 | 92 | [6] |
Signaling Pathway and Experimental Workflow
To understand the context of these quantitative comparisons, it is essential to visualize the underlying biological processes and experimental procedures.
Caption: PROTAC-mediated protein degradation pathway.
The diagram above illustrates the catalytic cycle of a PROTAC. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[7] This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[8] The PROTAC is then released to repeat the cycle.
Caption: Experimental workflow for determining DC50 and Dmax.
This workflow outlines the key steps in quantifying PROTAC-mediated protein degradation using Western blotting, a standard laboratory technique.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for Protein Degradation Analysis
This protocol describes the steps to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
The following day, treat the cells with a range of PROTAC concentrations (typically a serial dilution) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the soluble protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
5. Protein Transfer and Immunoblotting:
-
Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
6. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify the band intensity using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data using a non-linear regression model to determine the DC50 and Dmax values.[1]
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. The provided data demonstrates that a systematic approach to optimizing linker length is essential for achieving potent and selective protein degradation. As shown in the case of BCR-ABL, a shorter PEG linker can be significantly more effective. Conversely, for other targets like ERα and BRD4, an optimal linker length exists, with shorter or longer linkers leading to reduced efficacy. By employing rigorous experimental protocols, such as the Western blotting method detailed above, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their target of interest. This iterative process of design, synthesis, and quantitative evaluation is fundamental to the development of next-generation protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biopharma.co.uk [biopharma.co.uk]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S,R,S)-AHPC-PEG3-NH2 hydrochloride
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its use in experimentation. The safe and compliant disposal of research materials like (S,R,S)-AHPC-PEG3-NH2 hydrochloride, a complex molecule used in Proteolysis Targeting Chimeras (PROTACs), is a critical component of laboratory safety and environmental responsibility. This guide provides an essential operational and logistical framework for its proper disposal, ensuring adherence to safety protocols and regulatory requirements.
This compound is classified with specific hazards that dictate its handling and disposal. It is harmful if swallowed (H302), causes skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335). The primary directive for its disposal is Precautionary Statement P501: "Dispose of contents/container in accordance with local regulation." This underscores the necessity of consulting and adhering to your institution's specific waste management protocols, which are designed to comply with local, state, and federal laws.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, it is imperative to handle the compound within a designated area, such as a chemical fume hood, to minimize inhalation risk. Appropriate Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) for Disposal | Specification and Purpose |
| Eye Protection | Chemical safety goggles or a face shield to protect against potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) to prevent skin contact. |
| Body Protection | A lab coat to protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood to minimize inhalation of dust. |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste.[1][2][3] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[4][5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound powder in a dedicated, clearly labeled, and sealed container designated for solid chemical waste.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed waste container for liquid chemical waste. Do not mix with other incompatible waste streams.[2][6]
-
Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, tubes, gloves, and absorbent materials from spill cleanups, are considered contaminated.[2] These items must be collected in a designated, sealed container for solid hazardous waste.[2]
2. Container Management:
-
Compatibility: Use containers made of a material compatible with the chemical. The original container can be a suitable choice for the solid waste.[6][7]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
-
-
Storage: Keep waste containers tightly sealed except when adding waste.[1][6] Store them in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials like strong acids, bases, and oxidizing agents.[3][6]
3. Spill Management: In the event of a spill, prevent further spread.
-
Solid Spills: Carefully sweep or scoop the material to avoid generating dust.
-
Liquid Spills: Absorb the material with a non-combustible absorbent like vermiculite (B1170534) or sand.[2]
-
Cleanup: Collect all cleanup materials into a designated, sealed container for hazardous waste.[2] Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wash the area thoroughly.
4. Final Disposal:
-
Contact EHS: The final step is to arrange for the pickup and disposal of the hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department.[5] They will provide specific instructions and manage the disposal through an approved hazardous waste disposal facility, likely via incineration.[2][8]
Below is a logical workflow diagram illustrating the decision-making process for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling (S,R,S)-AHPC-PEG3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of (S,R,S)-AHPC-PEG3-NH2 hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these potential hazards, the use of appropriate personal protective equipment (PPE) and adherence to strict operational and disposal plans are mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of the chemical, which can cause serious eye irritation[1][2]. |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm) or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact, which can cause irritation[1][2]. Double gloving provides an additional layer of protection in case of a breach. |
| Body Protection | A fully buttoned laboratory coat. A disposable gown is recommended for larger quantities or when there is a risk of significant contamination. | Protects against contamination of clothing and skin[2]. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. For handling larger quantities or when generating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary. | Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation[2]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound.
1.0 Preparation 1.1. Risk Assessment: Before beginning any work, conduct a thorough risk assessment, considering the potential hazards of the compound and the procedures involved. 1.2. Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles. 1.3. Gather Materials: Assemble all necessary laboratory equipment, reagents, and pre-labeled waste containers before you begin. 1.4. PPE Inspection: Carefully inspect all PPE for any signs of damage before use. Ensure a proper fit.
2.0 Donning PPE 2.1. Put on inner gloves. 2.2. Don your laboratory coat or disposable gown. 2.3. If required, put on your respirator. Ensure a proper seal. 2.4. Put on outer gloves, ensuring they overlap the cuffs of your lab coat. 2.5. Don your eye and face protection.
3.0 Handling the Compound 3.1. Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to minimize contamination of balances. 3.2. Solution Preparation: When preparing a solution, slowly add the solvent to the compound to prevent splashing. 3.3. Experimental Procedures: Conduct all manipulations of the compound within the designated handling area.
4.0 Decontamination and Doffing PPE 4.1. Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent. 4.2. Equipment: Decontaminate all reusable equipment according to your laboratory's standard operating procedures. 4.3. PPE Removal: Remove PPE in the reverse order it was donned, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Disposal Plan
A clear and concise plan for the disposal of this compound and its containers is essential to prevent environmental contamination.
5.0 Waste Segregation and Collection 5.1. Waste Streams: Segregate waste containing this compound from other laboratory waste. 5.2. Waste Containers: Use clearly labeled, sealed containers for all waste.
6.0 Disposal Method 6.1. Neutralization: For aqueous waste, consider neutralization. As an amine hydrochloride, it is a weak acid. Neutralize with a dilute base such as sodium bicarbonate until the pH is between 6 and 8. Perform this procedure in a fume hood. 6.2. Incineration: For solid waste and contaminated disposable items, high-temperature incineration by a licensed chemical waste disposal company is the recommended method. 6.3. Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Obliterate or remove all labels from the empty container before disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
